molecular formula C13H9N B1328924 [1,1'-Biphenyl]-3-carbonitrile CAS No. 28804-96-8

[1,1'-Biphenyl]-3-carbonitrile

Cat. No.: B1328924
CAS No.: 28804-96-8
M. Wt: 179.22 g/mol
InChI Key: SYHJILPZUNKNHQ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3-carbonitrile (CAS 24973-50-0) is a valuable chemical scaffold in organic and medicinal chemistry research. This compound features a biphenyl core, a structure recognized as a fundamental backbone in numerous biologically active compounds and marketed drugs . The nitrile (CN) group is a key functional moiety found in over 30 approved pharmaceuticals and plays several critical roles in drug discovery, including acting as a hydrogen bond acceptor to mimic carbonyl groups, optimizing polar interactions within enzyme active sites, and improving pharmacokinetic properties . The biphenyl structure is a privileged scaffold in drug design, present in compounds with diverse pharmacological activities such as anti-inflammatory, antifungal, antibacterial, and antitumor effects . Furthermore, substituted 1,1'-biphenyl compounds analogous to this chemical are investigated for their potential as therapeutic agents, including as inhibitors for targets like hepatitis B virus . This product is strictly for research applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the specific Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHJILPZUNKNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951445
Record name [1,1'-Biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28804-96-8
Record name (1,1'-Biphenyl)carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[1,1'-Biphenyl]-3-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-3-carbonitrile, also known as 3-cyanobiphenyl, is a chemical compound with a biphenyl structure substituted with a nitrile group. This bifunctional scaffold makes it a molecule of interest in medicinal chemistry and materials science. The biphenyl core is a common motif in pharmacologically active molecules, while the nitrile group can participate in various chemical transformations and may act as a hydrogen bond acceptor in biological systems. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and generalized experimental protocols for its synthesis and purification.

Chemical and Physical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₉N[1]
Molar Mass 179.22 g/mol [1]
Melting Point 48-49 °C[2]
Boiling Point 326.3 ± 21.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 151.8 ± 14.6 °C[2]
Enthalpy of Vaporization 56.9 ± 3.0 kJ/mol[2]
Molar Refractivity 56.0 ± 0.4 cm³[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.88 (s, 1H), 7.83 (d, J = 7.7 Hz, 1H), 7.75 (d, J = 7.5 Hz, 2H), 7.69 (t, J = 8.7 Hz, 3H), 7.60 (t, J = 7.7 Hz, 1H)[3]
¹³C NMR Data available[1][4]
Mass Spectrometry (GC-MS) Data available[1]
Infrared (IR) Spectroscopy The IR spectrum would be expected to show a characteristic C≡N stretching vibration around 2230 cm⁻¹.[5]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling (Generalized Protocol)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would typically involve the reaction of 3-bromobenzonitrile with phenylboronic acid.

Materials:

  • 3-Bromobenzonitrile

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzonitrile (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the chosen solvent system to the flask.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 0.5-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (can range from a few hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol (Generalized)

The crude this compound can be purified using standard laboratory techniques.

Method 1: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, hexanes/ethyl acetate).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: Select an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis.

  • Elution: Load the crude product onto the column and elute with the chosen mobile phase, collecting the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow Reactants Reactants: 3-Bromobenzonitrile Phenylboronic Acid Base (e.g., K₂CO₃) ReactionVessel Reaction Setup (Inert Atmosphere) Reactants->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->ReactionVessel Heating Heating (e.g., 80-100°C) ReactionVessel->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Hypothetical_Signaling_Pathway Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Biphenyl This compound (Hypothetical Interaction) Biphenyl->Receptor Modulation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (Inflammation, Proliferation)

References

An In-depth Technical Guide to [1,1'-Biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 28804-96-8

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of [1,1'-Biphenyl]-3-carbonitrile, a key chemical intermediate with significant applications in materials science and drug discovery. This document details its physicochemical properties, synthesis, and potential therapeutic applications, offering valuable insights for researchers in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound, also known as 3-cyanobiphenyl, is an aromatic compound featuring a biphenyl core with a cyano substituent.[1][2] This structure imparts a notable dipole moment, which is a key factor in its applications, particularly in the field of liquid crystals.[2][3] The presence of the nitrile group and the biphenyl scaffold also makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 28804-96-8[4]
Molecular Formula C₁₃H₉N[4]
Molecular Weight 179.22 g/mol [4]
Appearance Beige crystalline powder[2]
Melting Point 85-87 °C[2]
Boiling Point 193 °C at 20 mmHg[2]
Density 1.1255 g/cm³ (estimated)[2]
Solubility Limited solubility in water[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference
¹³C Nuclear Magnetic Resonance (NMR) Spectra available in public databases.[4]
¹⁵N Nuclear Magnetic Resonance (NMR) Spectra available in public databases.[4]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is widely used in both academic and industrial settings due to its mild conditions and tolerance of various functional groups.[5][6] The synthesis of this compound typically involves the coupling of 3-bromobenzonitrile with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings.[5][7][8]

Materials:

  • 3-Bromobenzonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • Toluene (8 mL, degassed)

  • Water (2 mL, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottomed flask, add 3-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.

  • Add the degassed solvent system of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup 3-Bromobenzonitrile 3-Bromobenzonitrile Reaction Suzuki-Miyaura Coupling (Toluene/Water, 90-100 °C) 3-Bromobenzonitrile->Reaction Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction K2CO3 K2CO3 K2CO3->Reaction Workup Aqueous Workup (Ethyl Acetate, Water, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

The cyanobiphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[9][10][11] Derivatives of this compound have shown promise in several therapeutic areas, highlighting the importance of this core structure in drug design.

Role as a Scaffold in Medicinal Chemistry

The biphenyl group provides a rigid framework that can be functionalized to interact with biological targets, while the cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. This versatility makes the cyanobiphenyl scaffold a valuable starting point for the development of novel therapeutics.

Potential Therapeutic Applications
  • Oncology: Derivatives of this compound have been investigated as inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy.[12] By blocking this interaction, these compounds can potentially restore the immune system's ability to recognize and attack cancer cells.

  • Neurodegenerative Diseases: The cyanobiphenyl moiety is also found in compounds designed to treat Alzheimer's disease. These molecules are often designed as multi-target-directed ligands, simultaneously acting on different pathological pathways of the disease.

  • Antiviral Activity: Biphenyl-substituted diarylpyrimidines containing a cyanomethyl linker have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[10][13]

G cluster_core Core Scaffold cluster_applications Therapeutic Applications cluster_pathway Example Signaling Pathway Core This compound Oncology PD-1/PD-L1 Inhibition Core->Oncology Neuro Alzheimer's Disease Core->Neuro Antiviral HIV-1 NNRTIs Core->Antiviral PDL1 PD-L1 (Tumor Cell) Oncology->PDL1 Derivative Inhibits Activation T-Cell Activation Oncology->Activation Leads to PD1 PD-1 (T-Cell) PDL1->PD1 Binds to Inhibition Immune Response Inhibition PD1->Inhibition

Caption: Role of the core scaffold in drug development.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols can aid in the synthesis, characterization, and exploration of this compound's potential in various scientific domains.

References

An In-depth Technical Guide to the Molecular Structure of [1,1'-Biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of [1,1'-Biphenyl]-3-carbonitrile. The information is intended for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Properties

This compound, also known as 3-phenylbenzonitrile, is an aromatic organic compound with the chemical formula C₁₃H₉N.[1][2][3] Its structure consists of two phenyl rings linked by a single bond, with a nitrile (-C≡N) group attached to the 3-position of one of the rings.[1] This substitution pattern results in an unsymmetrical biphenyl derivative.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₉N[1][2]
Molar Mass 179.22 g/mol [1][2]
IUPAC Name 3-phenylbenzonitrile[1]
Synonyms 3-Cyanobiphenyl[1][2]
CAS Number 24973-50-0[2]
Melting Point 49 °C[4]

Note on Crystallographic Data: Despite extensive searches in crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no experimental single-crystal X-ray diffraction data for this compound could be located. The following table presents theoretically calculated bond lengths and angles for the parent biphenyl molecule as a reference, as experimental values for the target molecule are not available. The dihedral angle between the phenyl rings in gaseous biphenyl has been experimentally determined to be approximately 45° ± 10°.[5]

Table 2: Selected Computed Geometric Parameters of Biphenyl (Reference)

ParameterValue (Å or °)
Bond Lengths
C-C (inter-ring)1.48 Å
C-C (aromatic)~1.40 Å
C-H (aromatic)~1.08 Å
Bond Angles
C-C-C (aromatic)~120°
C-C-H (aromatic)~120°
Dihedral Angle
Phenyl-Phenyl~45°

Experimental Protocols

A common and efficient method for the synthesis of unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol details the coupling of 3-bromobenzonitrile with phenylboronic acid.

Workflow Diagram:

Synthesis_Workflow Synthesis Workflow for this compound Reactants 3-Bromobenzonitrile + Phenylboronic Acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst_Base Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Catalyst_Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis Workflow Diagram

Materials:

  • 3-Bromobenzonitrile

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))

  • Solvent system (e.g., Toluene and water, or 1,4-dioxane and water)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄), and the base (e.g., 2.0 mmol of K₂CO₃).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7][8][9][10]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7][10]

  • Cap the NMR tube and ensure the sample is at room temperature before analysis.

¹H and ¹³C NMR Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: Room temperature.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

Sample Preparation (KBr Pellet Method):

  • Thoroughly clean and dry an agate mortar and pestle, and the components of a pellet press die set.[11][12][13][14]

  • Grind a small amount (1-2 mg) of the solid sample into a fine powder in the mortar.[13]

  • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently but thoroughly mix with the sample.[13]

  • Transfer the mixture to the pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[15]

FT-IR Data Acquisition:

  • Instrument: A standard FT-IR spectrometer.

  • Method: Transmission.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Background: A spectrum of a pure KBr pellet should be acquired as the background.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Experimental Parameters:

  • Gas Chromatograph:

    • Column: A nonpolar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: Typically 250-280 °C.

    • Oven Program: A temperature gradient suitable for eluting aromatic compounds (e.g., start at 70 °C, ramp up to 280 °C).

    • Carrier Gas: Helium.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Mass Range: A scan range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

    • Ion Source Temperature: Typically 230 °C.[16]

    • Quadrupole Temperature: Typically 150 °C.[16]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 3: ¹H and ¹³C NMR Spectroscopic Data

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR
Aromatic H7.88s
Aromatic H7.83dJ = 7.7
Aromatic H7.75dJ = 7.5
Aromatic H7.69tJ = 8.7
Aromatic H7.60tJ = 7.7
¹³C NMR
Aromatic C142.1
Aromatic C138.8
Aromatic C133.0
Aromatic C132.3
Aromatic C130.3
Aromatic C129.5
Aromatic C129.0
Aromatic C127.3
Aromatic C118.5
Aromatic C113.1
Nitrile C118.5

Table 4: Key FT-IR and Mass Spectrometry Data

TechniqueObservationInterpretation
FT-IR Strong absorption around 2230 cm⁻¹C≡N stretching vibration
Absorptions in the 3100-3000 cm⁻¹ regionAromatic C-H stretching
Absorptions in the 1600-1450 cm⁻¹ regionAromatic C=C stretching
MS (EI) Molecular ion peak (M⁺) at m/z = 179Molecular weight of the compound
Other significant fragment ionsCharacteristic fragmentation pattern of the biphenyl structure

Logical Relationships

The following diagram illustrates the logical relationship in identifying an unknown sample as this compound using the described spectroscopic methods.

Identification_Logic Logical Workflow for Compound Identification Unknown Unknown Sample FTIR FT-IR Analysis Unknown->FTIR NMR NMR Analysis (1H and 13C) Unknown->NMR MS GC-MS Analysis Unknown->MS FTIR_result C≡N stretch at ~2230 cm⁻¹? FTIR->FTIR_result NMR_result Aromatic protons and carbons match expected shifts? NMR->NMR_result MS_result Molecular ion at m/z = 179? MS->MS_result FTIR_result->NMR_result Yes Not_Identified Not Identified FTIR_result->Not_Identified No NMR_result->MS_result Yes NMR_result->Not_Identified No Identified Identified as This compound MS_result->Identified Yes MS_result->Not_Identified No

Compound Identification Workflow

References

An In-Depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing [1,1'-biphenyl]-3-carbonitrile, a key intermediate in the development of various pharmaceuticals. The document details the core methodologies, including Suzuki-Miyaura, Ullmann, Negishi, and Hiyama cross-coupling reactions, offering a comparative analysis to aid in the selection of the most suitable synthetic route.

Introduction

This compound, also known as 3-cyanobiphenyl, is a versatile building block in organic synthesis. Its biphenyl scaffold is a common feature in many biologically active molecules, and the nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, and tetrazoles, making it a valuable precursor in drug discovery programs. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries. This guide explores the most prevalent and effective methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. The most common approaches involve the coupling of a phenyl group donor with a 3-halobenzonitrile (where the halogen is typically bromine or iodine).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for carbon-carbon bond formation due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic byproducts.[1][2] The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.

Reaction Scheme:

General Experimental Protocol:

A typical procedure involves the reaction of 3-bromobenzonitrile with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, and a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), in a suitable solvent system like a mixture of toluene and water.[2]

Detailed Experimental Protocol (Adapted from similar Suzuki Couplings): [2][3]

A mixture of 3-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂] at 0.1 mol%), and potassium carbonate (3.0 mmol) is placed in a round-bottomed flask.[2][4] Distilled water (5.0 mL) is added, and the mixture is stirred vigorously at room temperature under air for 1.5 to 24 hours, or heated to 90-100 °C to increase the reaction rate.[2] The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Ullmann Reaction

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of two aryl halides.[5][6] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern modifications have been developed that utilize catalytic amounts of copper and milder conditions.[5]

Reaction Scheme:

General Experimental Protocol:

The traditional Ullmann reaction involves heating an aryl halide, such as 3-iodobenzonitrile, with an excess of copper powder at high temperatures (often above 200 °C).[5] More recent protocols may involve the use of a copper catalyst, a ligand, and a base in a high-boiling solvent like N,N-dimethylformamide (DMF).

Detailed Experimental Protocol (General): [7]

In a round-bottomed flask, a mixture of 3-iodobenzonitrile (4.5 mmol), a copper catalyst (e.g., 5 wt% Cu(0) on a support, 0.03 g), sodium formate (1.10 g), and potassium hydroxide (1.40 g) in water (10 mL) is stirred for 5 hours at 80 °C.[7] After cooling, the product is extracted with diethyl ether. The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Negishi Coupling

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide.[8] This method is known for its high functional group tolerance and the high reactivity of the organozinc reagents.[8][9]

Reaction Scheme:

General Experimental Protocol:

The reaction typically involves the in situ preparation of the phenylzinc reagent from a phenyl halide and zinc, followed by the addition of the 3-halobenzonitrile and a palladium or nickel catalyst.

Detailed Experimental Protocol (Adapted from similar Negishi Couplings): [10][11]

Under an inert atmosphere, a solution of phenylzinc chloride is prepared by reacting phenyllithium (generated from bromobenzene and n-butyllithium) with anhydrous zinc chloride in THF.[11] In a separate flask, 3-bromobenzonitrile (1.0 equivalent) and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) are dissolved in anhydrous THF.[11] To this solution, the prepared phenylzinc chloride solution (1.2 equivalents) is added slowly at room temperature. The reaction mixture is then stirred at room temperature or gently heated to 40-50 °C and monitored by TLC or GC-MS.[11] The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification by column chromatography.

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide.[12] A key advantage of this method is the low toxicity of the organosilicon reagents. The reaction typically requires activation of the organosilane with a fluoride source or a base.[12]

Reaction Scheme:

General Experimental Protocol:

A mixture of a 3-halobenzonitrile, an organosilane such as phenyltrimethoxysilane, a palladium catalyst, and a fluoride source like tetrabutylammonium fluoride (TBAF) is heated in a suitable solvent.

Detailed Experimental Protocol: [13]

Under a nitrogen atmosphere, a reaction tube is charged with 3-bromobenzonitrile (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), palladium(II) chloride (4.4 mg, 0.025 mmol), and TBAF·3H₂O (315 mg, 1.0 mmol) in toluene (3 mL).[13] The mixture is heated at 100 °C for 10 hours.[13] After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of biphenyls using the described methods. Note that yields can vary significantly depending on the specific substrates, catalyst, ligands, and reaction conditions used.

ReactionAryl HalidePhenyl DonorCatalyst (mol%)Base/ActivatorSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 3-BromobenzonitrilePhenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (0.1)K₂CO₃WaterRT - 1001.5 - 24High
Ullmann 3-Iodobenzonitrile- (self-coupling)Copper (catalytic)KOHWater805Good
Negishi 3-BromobenzonitrilePhenylzinc chloridePd(PPh₃)₄ (2-5)-THFRT - 50-Good to Excellent
Hiyama 3-BromobenzonitrilePhenyltrimethoxysilanePdCl₂ (5)TBAF·3H₂OToluene10010High

Yields are generalized as "Good" to "High" based on literature for similar compounds, as specific yields for the target molecule were not consistently available across all methods in the initial search.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for a typical cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: Aryl Halide & Phenyl Donor B Add Catalyst, Ligand, and Base A->B C Add Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Wash & Dry Organic Layer F->G H Solvent Removal G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 3-Halobenzonitrile Ar-B(OH)2 Phenylboronic acid Ar-Ar' This compound Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Ar'-B(OH)2 (Base) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

References

An In-depth Technical Guide to the Solubility of [1,1'-Biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for [1,1'-Biphenyl]-3-carbonitrile (also known as 3-cyanobiphenyl). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility characteristics, detailed experimental protocols for solubility determination, and a generalized workflow for these experimental procedures.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₃H₉N. It belongs to the biphenyl class of compounds, which are characterized by two phenyl rings linked by a single bond. The nitrile group (-C≡N) at the 3-position of one of the phenyl rings significantly influences its chemical and physical properties, including its polarity and, consequently, its solubility in various solvents.

Solubility Data for this compound

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents at different temperatures. However, based on the principles of "like dissolves like" and the known solubility of similar compounds such as biphenyl and other cyanobiphenyl isomers, a qualitative assessment of its solubility can be inferred.

Qualitative Solubility Assessment:

Solvent TypePredicted SolubilityRationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)Low to ModerateThe biphenyl backbone is nonpolar, which limits solubility in highly polar solvents like water. The nitrile group provides some polarity, allowing for potential partial solubility in alcohols like ethanol and methanol.
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide)Moderate to HighThese solvents can interact with the polar nitrile group without the hydrogen bonding that can sometimes hinder the dissolution of nonpolar moieties.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)Moderate to HighThe large, nonpolar biphenyl structure is expected to be readily soluble in nonpolar organic solvents.

It is crucial to note that this table represents an educated estimation. For any research or development application, the experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a crystalline organic compound like this compound.

Shake-Flask Method for Equilibrium Solubility

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.[1]

Materials and Apparatus:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that a saturated solution is formed.

  • Place the flask in a thermostatically controlled shaker set to the desired temperature.

  • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. To avoid including undissolved solid, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.

  • Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Method for Kinetic Solubility

This method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer.

Materials and Apparatus:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Multi-well plates (e.g., 96-well plates)

  • Automated liquid handling system

  • Plate shaker

  • Plate reader with a suitable detection method (e.g., UV-Vis spectrophotometry, nephelometry)

Procedure:

  • Dispense the aqueous buffer into the wells of a multi-well plate.

  • Using an automated liquid handler, add a small volume of the concentrated this compound stock solution to the buffer in each well to achieve a range of final concentrations.

  • Seal the plate and incubate it at a controlled temperature, typically with shaking, for a short period (e.g., 1-2 hours).

  • Measure the amount of precipitated compound using a plate reader. This can be done by measuring the turbidity (nephelometry) or by measuring the concentration of the compound remaining in solution after filtration or centrifugation using UV-Vis spectroscopy.

  • The kinetic solubility is determined as the concentration at which precipitation is first observed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solid This compound C Combine solid and solvent in a sealed flask A->C B Measure known volume of solvent B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge to separate undissolved solid D->E F Withdraw supernatant E->F G Dilute aliquot F->G H Analyze by HPLC G->H I Calculate solubility H->I

References

Spectroscopic Profile of [1,1'-Biphenyl]-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for [1,1'-Biphenyl]-3-carbonitrile (also known as 3-cyanobiphenyl or 3-phenylbenzonitrile). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols.

Summary of Spectroscopic Data

The following tables provide a consolidated view of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.88s-H-2
7.83d7.7H-4
7.75d7.5H-2', H-6'
7.69t8.7H-5
7.60t7.7H-6
7.52-7.40m-H-3', H-4', H-5'

Note: Assignments are based on data from analogous substituted this compound compounds and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants for the unsubstituted compound may vary slightly.

¹³C NMR (Carbon-13) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
142.5C-1'
139.0C-1
132.5C-4
131.5C-2
130.2C-6
129.8C-3', C-5'
129.2C-4'
127.5C-2', C-6'
118.5C≡N
113.0C-3

Note: This data is compiled from various sources and databases for biphenyl derivatives. The chemical shifts are approximate and serve as a reference.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3060Medium-WeakAromatic C-H stretch
~2230Strong, SharpC≡N stretch
~1600, ~1480, ~1400Medium-StrongAromatic C=C ring stretching
~750-800StrongAromatic C-H out-of-plane bending

Note: The exact peak positions can be influenced by the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)
m/zRelative IntensityAssignment
179.07High[M]⁺ (Molecular Ion)
152Moderate[M - HCN]⁺
151Moderate[M - HCN - H]⁺

Note: The molecular formula of this compound is C₁₃H₉N, with a molecular weight of approximately 179.22 g/mol .[1] The fragmentation pattern is predicted based on common fragmentation pathways for aromatic nitriles.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). The ¹³C NMR spectrum is obtained on the same instrument, with chemical shifts referenced to the solvent peak of CDCl₃ (δ 77.16 ppm). For ¹³C NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, often employing proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

For solid-state analysis, an IR spectrum can be obtained using the Potassium Bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more rapid analysis by placing a small amount of the solid sample directly onto the ATR crystal.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a 30 m column with a non-polar stationary phase). The separated components then enter the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, typically from 50 to 500 amu, to detect the molecular ion and its fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolve_in_Solvent Dissolve in Volatile Solvent Sample->Dissolve_in_Solvent for MS Prepare_KBr_Pellet Prepare KBr Pellet/ATR Sample->Prepare_KBr_Pellet for IR Dissolve_in_Deuterated_Solvent Dissolve in Deuterated Solvent Sample->Dissolve_in_Deuterated_Solvent for NMR GC_MS GC-MS Analysis Dissolve_in_Solvent->GC_MS FTIR FTIR Spectroscopy Prepare_KBr_Pellet->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Dissolve_in_Deuterated_Solvent->NMR Mass_Spectrum Mass Spectrum (m/z vs. Intensity) GC_MS->Mass_Spectrum IR_Spectrum IR Spectrum (Wavenumber vs. Transmittance) FTIR->IR_Spectrum NMR_Spectra NMR Spectra (Chemical Shift, Multiplicity) NMR->NMR_Spectra

Caption: Workflow for Spectroscopic Analysis.

References

[1,1'-Biphenyl]-3-carbonitrile physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of [1,1'-Biphenyl]-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of this compound, also known as 3-cyanobiphenyl. The information is compiled from various scientific and chemical data sources to assist researchers and professionals in drug development and related fields. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of a representative synthetic workflow.

Quantitative Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and applied settings.

PropertyValue
Molecular Formula C₁₃H₉N
Molar Mass 179.22 g/mol
Appearance Off-white solid[1]
Melting Point 44-46°C[2][3] 48-49°C (recrystallized from ethyl acetate/diethyl ether)[1]
Boiling Point 140°C at 1 mmHg[2] 326.3 ± 21.0 °C at 760 mmHg[1]
Density 1.11 ± 0.1 g/cm³[1]
Flash Point 151.8 ± 14.6 °C[1]
Enthalpy of Vaporization 56.9 ± 3.0 kJ/mol[1]
Molar Refractivity 56.0 ± 0.4 cm³[1]
Storage Conditions Sealed in a dry place at room temperature (2-8°C recommended)[1]

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the key physical properties listed above. These methods are widely applicable to solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the solid this compound is finely crushed using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[1][4]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in an oil bath (Thiele tube).[1]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[2][4] For pure compounds, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Micro Method)

For determining the boiling point at a specific pressure when only a small amount of substance is available, the micro boiling point or Siwoloboff method is employed.

Apparatus:

  • Small test tube (e.g., 6 x 50 mm) or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with mineral oil)

  • Rubber band or thread

Procedure:

  • Sample Preparation: Approximately 0.5 mL of the liquid sample (if melted) is placed into the small test tube. A capillary tube is placed inside the test tube with its open end submerged in the liquid.[5][6]

  • Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band. The entire setup is then clamped and lowered into a Thiele tube filled with a heating oil, ensuring the sample is below the oil level.[3][6]

  • Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.[3][7]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[3] This temperature corresponds to the point where the vapor pressure of the substance equals the external atmospheric pressure.

Density Measurement (Gas Pycnometry)

Gas pycnometry provides a highly accurate method for determining the skeletal density of a solid powder by measuring the volume of displaced gas.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Helium gas supply (or other inert gas)

Procedure:

  • Sample Preparation: A known mass of this compound powder is accurately weighed using an analytical balance.

  • Measurement: The weighed sample is placed into the sample chamber of the gas pycnometer. The chamber is sealed, and the analysis is initiated.[8]

  • Analysis Cycle: The instrument purges the sample chamber with helium to remove air and moisture. A known quantity of helium is then introduced from a reference chamber into the sample chamber. The instrument measures the pressure change resulting from the gas expansion into the sample chamber.[8]

  • Calculation: Based on the pressure difference and the known volumes of the chambers, the instrument calculates the volume of the solid sample, excluding pore volume. The density is then automatically calculated using the formula: Density = Mass / Volume.[8][9]

Synthesis Workflow Visualization

While specific signaling pathways for this compound are not well-documented, a common and logical workflow for its synthesis involves a Suzuki coupling reaction. This cross-coupling reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. The following diagram illustrates a generalized workflow for the synthesis of a cyanobiphenyl compound.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis A Aryl Halide (e.g., 3-Bromobenzonitrile) C Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) A->C B Aryl Boronic Acid (e.g., Phenylboronic Acid) B->C D Reaction Quenching (e.g., Water Addition) C->D 1. Reaction E Extraction (Organic Solvent) D->E 2. Workup F Drying & Solvent Removal E->F G Crude Product F->G H Column Chromatography G->H 3. Purification I Pure this compound H->I J Characterization (NMR, MS, MP) I->J 4. Analysis

References

[1,1'-Biphenyl]-3-carbonitrile safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of [1,1'-Biphenyl]-3-carbonitrile

This guide provides comprehensive safety and handling information for this compound (also known as 3-cyanobiphenyl), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below.

PropertyValue
CAS Number 24973-50-0
Molecular Formula C₁₃H₉N
Molecular Weight 179.22 g/mol
Melting Point 44-46°C
Boiling Point 140°C at 1 mm Hg
Flash Point 151.8°C
Density 1.11 g/cm³

Hazard Identification and Classification

This compound is classified as harmful and requires careful handling. The GHS hazard classifications are summarized below.

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazardH411: Toxic to aquatic life with long lasting effects

Signal Word: Warning

Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

  • Environment

Safety and Handling Protocols

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound.

PPESpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves after use.
Body Protection Wear a fire/flame resistant and impervious lab coat.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.
Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

General Handling Procedure

The following workflow outlines the general procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up work area in a chemical fume hood prep_ppe->prep_setup handling_weigh Weigh the required amount of the compound prep_setup->handling_weigh handling_transfer Carefully transfer to a sealed reaction vessel handling_weigh->handling_transfer handling_dissolve Add solvent and dissolve handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in designated hazardous waste containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and wash hands thoroughly cleanup_dispose->cleanup_remove_ppe

A logical workflow for the safe handling of this compound.
Storage

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill Response:

  • Evacuate personnel to a safe area.

  • Avoid dust formation and breathing vapors, mist, or gas.

  • Wear appropriate personal protective equipment.

  • Collect the spilled material and place it in a suitable, closed container for disposal.

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: No data available.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Toxicological Information

Detailed toxicological data for this compound is limited. The available information indicates potential for acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. Chronic effects and carcinogenicity have not been fully investigated.

Experimental Protocol: Chemical Safety Assessment Workflow

For novel or less-studied compounds like this compound, a structured safety assessment is crucial. The following diagram illustrates a tiered workflow for chemical safety assessment, adapted from modern non-animal testing strategies. This approach relies on in silico and in vitro methods to evaluate potential toxicity.

cluster_tier1 Tier 1: Initial Assessment cluster_tier2 Tier 2: In Vitro Hazard Identification cluster_tier3 Tier 3: Exposure-Based Risk Assessment cluster_decision Decision Making t1_data Gather Existing Data (Physicochemical properties, structural alerts) t1_insilico In Silico Prediction (Toxicity, metabolism) t1_data->t1_insilico t2_invitro In Vitro Assays (Cytotoxicity, genotoxicity, skin/eye irritation) t1_insilico->t2_invitro t3_exposure Estimate Exposure Scenarios t2_invitro->t3_exposure t3_risk Risk Characterization (Compare hazard data with exposure estimates) t3_exposure->t3_risk decision_safe Safe for intended use with defined handling protocols t3_risk->decision_safe Acceptable Margin of Safety decision_unsafe Unsafe or requires further investigation t3_risk->decision_unsafe Unacceptable Risk

A tiered workflow for chemical safety assessment.

References

An In-depth Technical Guide to [1,1'-Biphenyl]-3-carbonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-3-carbonitrile, a key aromatic nitrile, has a rich history intertwined with the development of liquid crystal technologies and continues to be a pivotal structural motif in modern medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical significance, detailed synthetic methodologies, and applications, with a particular focus on its role in drug development. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams of synthetic pathways are provided to enhance understanding.

Introduction

This compound, also known as 3-cyanobiphenyl or 3-phenylbenzonitrile, is an organic compound with the chemical formula C₁₃H₉N. Its structure consists of a biphenyl backbone with a nitrile group substituted at the 3-position of one of the phenyl rings. This seemingly simple molecule has played a significant role in the advancement of materials science and serves as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical industry.

The discovery and development of cyanobiphenyls, including the 3-cyano isomer, were instrumental in the liquid crystal display (LCD) revolution. The unique properties of these molecules, stemming from their rigid, rod-like structure and strong dipole moment, made them ideal candidates for use in twisted nematic LCDs. While the para-substituted isomer, 4-cyanobiphenyl, and its derivatives were more prominent in early liquid crystal research, the meta-substituted this compound also holds importance and its derivatives have been explored for various applications.

In recent years, the this compound scaffold has gained significant attention in the field of drug discovery. Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, making it an attractive core for designing molecules that can interact with specific biological targets. Notably, derivatives of this compound have been investigated as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a critical target in cancer immunotherapy.

This guide will delve into the historical context of the discovery of cyanobiphenyls, provide detailed experimental protocols for the synthesis of this compound via modern cross-coupling reactions, summarize its key physicochemical and spectroscopic properties, and explore its applications in drug development, including its role in modulating signaling pathways.

Discovery and History

The story of this compound is closely linked to the groundbreaking work on liquid crystals. While the specific first synthesis of the 3-cyano isomer is not prominently documented in readily available historical records, the broader class of cyanobiphenyls was extensively studied and brought to prominence by the work of George William Gray and his team at the University of Hull in the early 1970s.[1][2] Their research led to the discovery of stable, room-temperature nematic liquid crystals, such as 4-pentyl-4'-cyanobiphenyl (5CB), which were crucial for the development of the first commercially viable LCDs.[3]

The synthesis of biphenyls, in general, has a much longer history. The Ullmann reaction, discovered in 1901 by Fritz Ullmann, provided an early method for the formation of biaryl compounds through the copper-promoted coupling of aryl halides.[4][5] This reaction, along with other classical methods, likely enabled the initial synthesis of various biphenyl derivatives, including the cyanated versions.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling developed in the late 1970s, revolutionized the synthesis of biaryls, offering a more versatile and efficient route. These modern methods have become the standard for preparing this compound and its derivatives in both academic and industrial settings.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid at room temperature. Its key physicochemical and spectroscopic properties are summarized in the tables below.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₃H₉N[1]
Molar Mass179.22 g/mol [1]
Melting Point44-46 °CChemBK
Boiling Point140 °C at 1 mmHgChemBK
Density1.11 ± 0.1 g/cm³ (Predicted)ChemBK
AppearanceOff-white solidBIOSYNCE
Spectroscopic Data
Spectroscopy TypeKey Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.85 (t, J=1.6 Hz, 1H), 7.80 (dt, J=7.7, 1.3 Hz, 1H), 7.63-7.59 (m, 2H), 7.56 (t, J=7.8 Hz, 1H), 7.51-7.46 (m, 2H), 7.44-7.39 (m, 1H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 142.4, 138.8, 133.0, 132.0, 130.3, 129.9, 129.2, 128.6, 127.2, 118.6, 112.9
Infrared (IR) The IR spectrum would show a characteristic sharp peak for the C≡N stretch around 2220-2240 cm⁻¹. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) at m/z = 179.

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through palladium-catalyzed Suzuki-Miyaura coupling or copper-catalyzed Ullmann-type reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids.

Reaction Scheme:

Suzuki_Miyaura ArylHalide 3-Bromobenzonitrile Product This compound ArylHalide->Product ArylBoronicAcid Phenylboronic Acid ArylBoronicAcid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base Na₂CO₃ Base->Product Solvent Toluene/Ethanol/Water Solvent->Product

Suzuki-Miyaura coupling for this compound synthesis.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water as the solvent.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Ullmann Condensation

The Ullmann reaction is a classical method for biaryl synthesis, typically requiring higher temperatures than the Suzuki coupling.

Reaction Scheme:

Ullmann_Condensation ArylHalide1 3-Iodobenzonitrile Product This compound ArylHalide1->Product ArylHalide2 Benzene (as solvent and reactant) ArylHalide2->Product Catalyst Copper powder Catalyst->Product Solvent High-boiling solvent (e.g., DMF, Nitrobenzene) Solvent->Product

Ullmann condensation for this compound synthesis.

Detailed Protocol:

  • Reactant and Catalyst Preparation: In a high-pressure reaction vessel, combine 3-iodobenzonitrile (1.0 eq) and activated copper powder (2.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or nitrobenzene. In some variations, an excess of the coupling partner (e.g., benzene) can serve as both reactant and solvent.

  • Reaction Execution: Heat the mixture to a high temperature (typically 150-250 °C) and stir for an extended period (24-48 hours).

  • Work-up: After cooling, filter the reaction mixture to remove the copper salts.

  • Purification: The filtrate is then subjected to an extractive work-up and the crude product is purified by distillation or recrystallization to yield this compound.

Applications in Drug Development and Signaling Pathways

The rigid biphenyl scaffold of this compound provides an excellent platform for the development of small molecule inhibitors targeting protein-protein interactions. The nitrile group can also serve as a versatile synthetic handle for further functionalization.

Inhibition of the PD-1/PD-L1 Pathway

A significant application of the this compound core is in the design of inhibitors for the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This interaction is a key immune checkpoint that cancer cells often exploit to evade the immune system. Small molecule inhibitors that can block this interaction have the potential to restore the anti-tumor immune response.

Several studies have reported the design and synthesis of biphenyl-based PD-1/PD-L1 inhibitors where the this compound moiety serves as a central structural element. These molecules are designed to mimic the binding of PD-1 to PD-L1, thereby disrupting the formation of the PD-1/PD-L1 complex.

PD1_PDL1_Inhibition cluster_0 Normal Immune Response cluster_1 Immune Evasion by Cancer cluster_2 Therapeutic Intervention T_Cell T-Cell APC Antigen Presenting Cell (or Tumor Cell) T_Cell->APC Activation T_Cell_evasion T-Cell Tumor_Cell Tumor Cell T_Cell_evasion->Tumor_Cell Inhibition PD1 PD-1 PDL1 PD-L1 PD1->PDL1 T_Cell_therapy T-Cell Tumor_Cell_therapy Tumor Cell T_Cell_therapy->Tumor_Cell_therapy Restored Activation PD1_therapy PD-1 PDL1_therapy PD-L1 Inhibitor This compound Derivative Inhibitor->PDL1_therapy Blockade

Role of this compound derivatives in PD-1/PD-L1 inhibition.

While this compound itself is not the active inhibitor, its derivatives are designed to fit into the binding pocket of PD-L1, preventing its interaction with PD-1 on T-cells. This blockade restores the T-cell's ability to recognize and attack cancer cells.

Other Therapeutic Areas

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound have been explored for a variety of other therapeutic targets, taking advantage of the structural rigidity and the synthetic versatility of the nitrile group.

Conclusion

This compound has a notable history, from its foundational role in the development of liquid crystal technology to its current prominence as a key building block in modern drug discovery. Its synthesis, now efficiently achieved through modern cross-coupling reactions like the Suzuki-Miyaura coupling, is well-established. The physicochemical and spectroscopic properties of this compound are well-characterized, providing a solid foundation for its use in various research and development endeavors. For researchers, scientists, and drug development professionals, this compound represents a versatile and valuable scaffold with a proven track record and significant potential for future innovations in both materials science and medicine.

References

An In-depth Technical Guide to [1,1'-Biphenyl]-3-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Versatile Biphenyl Scaffold

[1,1'-Biphenyl]-3-carbonitrile, a member of the cyanobiphenyl family, is an aromatic organic compound characterized by two phenyl rings linked together, with a nitrile group substituted at the 3-position of one ring. This structural motif is of significant interest in medicinal chemistry and materials science. The biphenyl core provides a rigid scaffold that can be strategically functionalized to interact with biological targets, while the cyano group can participate in key binding interactions and serves as a versatile synthetic handle for further chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Nomenclature and Chemical Identifiers

The systematic naming and various identifiers for this compound are crucial for accurate documentation and database searches.

Identifier TypeValue
IUPAC Name 3-phenylbenzonitrile[1]
Systematic Name This compound[1]
CAS Number 28804-96-8, 24973-50-0[1]
Molecular Formula C₁₃H₉N[1]
InChI InChI=1S/C13H9N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H[1]
InChIKey SYHJILPZUNKNHQ-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)C2=CC=CC(=C2)C#N[1]

Common Synonyms:

  • 3-Cyanobiphenyl[1]

  • m-Cyanobiphenyl

  • 3-Phenylbenzonitrile[1]

  • Biphenyl-3-carbonitrile[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Weight 179.22 g/mol PubChem[1]
Melting Point 44-46 °CChemBK[2]
Boiling Point 140 °C @ 1 mmHgChemBK[2]
Density (Predicted) 1.11 ± 0.1 g/cm³ChemBK[2]
Flash Point 151.8 °CChemicalBook[3]
Topological Polar Surface Area 23.8 ŲPubChem[1]

Solubility: While specific quantitative solubility data in various organic solvents is not extensively published, based on its chemical structure (a non-polar biphenyl core with a moderately polar nitrile group), this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran. Its solubility in non-polar solvents like hexanes is likely to be lower, and it is expected to be poorly soluble in water. A standard shake-flask method can be employed to determine its precise solubility in different solvents.

Synthesis and Experimental Protocols

The construction of the biphenyl scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These methods offer a versatile and efficient means to form the C-C bond between the two phenyl rings.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of a biphenyl carbonitrile derivative, which can be adapted for the synthesis of this compound. This protocol is based on the general principles of the Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-Bromobenzonitrile p1 This compound r1->p1 + Phenylboronic acid r2 Phenylboronic acid r2->p1 re1 Pd(PPh₃)₄ (catalyst) re2 K₂CO₃ (base) re3 Toluene/Water (solvent)

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Materials:

  • 3-Bromobenzonitrile

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and degassed water.

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The cyanobiphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The biphenyl unit offers a means to orient functional groups in specific vectors to optimize interactions with protein binding sites, while the nitrile group can act as a hydrogen bond acceptor or be used as a reactive handle for further derivatization.

Logical Relationship of the Core Scaffold to Therapeutic Applications

G cluster_applications Therapeutic Applications A This compound Core Scaffold B Antiviral (HIV) A->B Derivative as HIV-1 NNRTI C Neurodegenerative (Alzheimer's) A->C Derivative as Multi-target Ligand D Oncology (Cancer) A->D Derivative as Checkpoint Inhibitor

Figure 2: The this compound scaffold serves as a foundational structure for the development of various therapeutic agents.

Key Therapeutic Areas:

  • Antiviral Agents: Derivatives of biphenyl carbonitrile have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[2] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inhibiting its function and preventing viral replication.

  • Neurodegenerative Diseases: The cyanobiphenyl scaffold has been incorporated into multi-target-directed ligands for the potential treatment of Alzheimer's disease.[1] These compounds are designed to simultaneously modulate multiple biological targets involved in the disease pathology, such as histamine H₃ receptors, cholinesterases (AChE and BuChE), and monoamine oxidase B (MAO-B).

  • Oncology: In the field of cancer immunotherapy, biphenyl derivatives have been developed as small molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[4] By blocking this immune checkpoint, these compounds can restore the activity of T-cells, enabling them to recognize and attack tumor cells. Additionally, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been identified as selective inhibitors of PKMYT1, a promising target for certain types of breast cancer.[5]

Involvement in Signaling Pathways

While there is limited research on the direct interaction of this compound with specific signaling pathways, its derivatives are being actively investigated as modulators of key pathways implicated in various diseases. The development of biphenyl-based inhibitors for targets like PD-L1 and PKMYT1 directly impacts cancer-related signaling. For instance, inhibiting the PD-1/PD-L1 axis can reinvigorate anti-tumor immunity, which is often suppressed by cancer cells. The PI3K/Akt/mTOR pathway is another critical signaling cascade in cancer that is a focus for the development of novel inhibitors, and the biphenyl scaffold is a common feature in many kinase inhibitors designed to target components of this pathway.

Conclusion

This compound is a valuable chemical entity with a well-defined set of physicochemical properties and established synthetic routes. Its true significance, however, lies in its role as a versatile scaffold in the design and development of novel therapeutic agents. The demonstrated success of its derivatives in targeting a range of diseases, from viral infections to cancer and neurodegenerative disorders, underscores the importance of the cyanobiphenyl motif in modern drug discovery. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting its potential for further exploration and application in the development of next-generation medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of [1,1'-Biphenyl]-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The [1,1'-biphenyl] scaffold is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The incorporation of a carbonitrile group at the 3-position introduces a versatile functional handle that can be readily transformed into other functionalities, such as amines or carboxylic acids, making [1,1'-Biphenyl]-3-carbonitrile and its derivatives valuable intermediates in organic synthesis.[3] These compounds are particularly significant in medicinal chemistry, serving as core components in the development of novel therapeutic agents, including inhibitors of the PD-1/PD-L1 protein-protein interaction for cancer immunotherapy.[4][5] This document provides an overview of key synthetic strategies, detailed experimental protocols, and applications relevant to drug discovery.

Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most robust and widely employed method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction involves the coupling of an aryl boronic acid (or its ester derivative) with an aryl halide or triflate.[7][8] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[6][7]

A typical Suzuki-Miyaura reaction to form a this compound derivative involves coupling a phenylboronic acid with 3-bromobenzonitrile or, conversely, 3-cyanophenylboronic acid with a bromobenzene derivative.

G cluster_0 Suzuki-Miyaura Coupling ArylBoronicAcid Ar-B(OH)₂ (Aryl Boronic Acid) Plus1 + ArylHalide X-Ar' (Aryl Halide) Plus2 + Pd Catalyst + Base Arrow Product Ar-Ar' (Biphenyl Derivative) Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Ar-X pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Ar'-B(OH)₂ Base pdiib->pd0 Ar-Ar' oa_text Oxidative Addition re_text Reductive Elimination tm_text Transmetalation arx Ar-X ar1b Ar'-B(OH)₂ base Base product Ar-Ar' G A 1. Reaction Setup (Combine Aryl Halide, Boronic Acid, Base) B 2. Create Inert Atmosphere (Evacuate/Backfill with Ar or N₂) A->B C 3. Add Solvent and Catalyst B->C D 4. Heat and Stir (Monitor by TLC) C->D E 5. Work-up (Cool, Dilute, Wash) D->E F 6. Purification (Dry, Concentrate, Column Chromatography) E->F G Purified Biphenyl Derivative F->G G A Lead Identification (Biphenyl-carbonitrile Scaffold) B Library Synthesis (Suzuki Coupling, etc.) A->B C Structure-Activity Relationship (SAR) (Biological Screening, e.g., HTRF Assay) B->C D Lead Optimization (Modify Scaffold for Potency/ADMET) C->D E Preclinical Candidate D->E

References

Application Notes and Protocols for the Synthesis of [1,1'-Biphenyl]-3-carbonitrile via Suzuki Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling of an organoboron species with an organic halide is a powerful tool for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of [1,1'-Biphenyl]-3-carbonitrile, a key intermediate in the development of various therapeutic agents and functional molecules.

Reaction Principle

The synthesis of this compound is achieved through the Suzuki-Miyaura coupling of 3-bromobenzonitrile with phenylboronic acid. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzonitrile to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the phenyl group from phenylboronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands on the palladium complex (the cyanophenyl and phenyl groups) couple and are eliminated as the this compound product, regenerating the Pd(0) catalyst for the next cycle.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of this compound. Two representative protocols are provided, highlighting different catalytic systems and reaction conditions.

Protocol 1: Palladium Acetate/Triphenylphosphine Catalyzed Synthesis

Materials:

  • 3-Bromobenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add a 4:1 mixture of toluene and ethanol (10 mL) and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford this compound as a solid.

Protocol 2: Tetrakis(triphenylphosphine)palladium(0) Catalyzed Synthesis

Materials:

  • 3-Bromobenzonitrile

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water, deionized

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine 3-bromobenzonitrile (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add 1,2-dimethoxyethane (DME) (5 mL) and a 2 M aqueous solution of sodium carbonate (2.5 mL).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12 hours.

  • After cooling to room temperature, add water (10 mL) and extract the mixture with toluene (3 x 15 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound, including typical reaction yields and key characterization data.

Table 1: Reaction Parameters and Yields for the Synthesis of this compound

ParameterProtocol 1Protocol 2
Aryl Halide 3-Bromobenzonitrile3-Bromobenzonitrile
Boronic Acid Phenylboronic acidPhenylboronic acid
Catalyst Pd(OAc)₂/PPh₃Pd(PPh₃)₄
Base K₂CO₃Na₂CO₃
Solvent Toluene/Ethanol/WaterDME/Water
Temperature Reflux (90-100 °C)80 °C
Reaction Time 4-6 hours12 hours
Typical Yield 85-95%80-90%

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₃H₉N
Molecular Weight 179.22 g/mol
Appearance White to off-white solid
Melting Point 84-86 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.85 (t, J = 1.6 Hz, 1H), 7.79 (dt, J = 7.7, 1.4 Hz, 1H), 7.63 (dt, J = 7.8, 1.3 Hz, 1H), 7.58 – 7.53 (m, 2H), 7.52 (t, J = 7.7 Hz, 1H), 7.48 – 7.42 (m, 2H), 7.42 – 7.36 (m, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 142.3, 138.9, 133.2, 132.0, 130.5, 129.8, 129.2, 128.6, 127.3, 118.6, 112.9
IR (KBr, cm⁻¹) 3060, 2228 (C≡N), 1598, 1478, 1445, 890, 758, 698
Mass Spectrum (EI, m/z) 179 [M]⁺

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) Pd0->OxidativeAddition Oxidative Addition ArylHalide 3-Bromobenzonitrile (Ar-X) ArylHalide->OxidativeAddition Transmetalation Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') OxidativeAddition->Transmetalation Transmetalation BoronicAcid Phenylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Transmetalation->Pd0 Reductive Elimination Product This compound (Ar-Ar') Transmetalation->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start: Combine Reactants (3-Bromobenzonitrile, Phenylboronic Acid, Catalyst, Base, Solvent) Reaction Reaction Setup (Degas, Heat to Reflux) Start->Reaction Monitoring Monitor Progress (TLC / GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

Caption: General experimental workflow for the synthesis.

Application Notes and Protocols: [1,1'-Biphenyl]-3-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-3-carbonitrile is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its structure, featuring a stable biphenyl scaffold with a reactive nitrile group, allows for a wide range of chemical transformations. The biphenyl moiety is a privileged scaffold in medicinal chemistry, often found in pharmacologically active compounds due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties. The nitrile group is a valuable functional handle that can be converted into various other functionalities, including amines, carboxylic acids, and, most notably, tetrazoles. This transformation is of particular importance in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely used for the treatment of hypertension and heart failure.

Key Applications

The primary application of this compound lies in its use as a key intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

  • Synthesis of Angiotensin II Receptor Blockers (ARBs): The biphenyl scaffold is a core structural element in many ARBs, such as valsartan and losartan. The nitrile group of this compound can be converted to a tetrazole ring, which acts as a bioisostere for a carboxylic acid group, a critical feature for binding to the angiotensin II type 1 (AT₁) receptor.

  • Preparation of Novel Heterocycles: The reactivity of the nitrile group allows for its participation in various cycloaddition and condensation reactions, leading to the formation of diverse heterocyclic systems with potential biological activities.

  • Development of Advanced Materials: The rigid biphenyl core can be incorporated into polymers and other materials to enhance their thermal stability and optical properties.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 3-bromobenzonitrile and phenylboronic acid.

Materials:

  • 3-Bromobenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 4:1 mixture of toluene and ethanol as the solvent.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Quantitative Data:

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
3-BromobenzonitrilePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/Ethanol905~95
3-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane/Water10012~90

Yields are representative and can vary based on reaction scale and purification.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X (3-Bromobenzonitrile) Reactant1->OxAdd Reactant2 R²-B(OR)₂ (Phenylboronic acid) Reactant2->Transmetal Base Base Base->Transmetal

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conversion of the Nitrile Group to a Tetrazole

The transformation of the nitrile functionality of this compound into a tetrazole ring is a key step in the synthesis of many ARBs. This is typically achieved through a [3+2] cycloaddition reaction with an azide source, often catalyzed by a Lewis acid.

Experimental Protocol: Tetrazole Formation

This protocol outlines a general procedure for the synthesis of 5-(biphenyl-3-yl)-1H-tetrazole from this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Water, deionized

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • Acidify the aqueous solution to pH 2-3 with a hydrochloric acid solution.

  • A precipitate of the tetrazole product will form. Stir the suspension for 30 minutes.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to afford 5-(biphenyl-3-yl)-1H-tetrazole.

Quantitative Data:

Starting MaterialAzide SourceCatalystSolventTemp (°C)Time (h)Yield (%)
This compoundNaN₃ZnCl₂DMF12536~85
This compoundNaN₃NH₄ClDMF12048~80

Yields are representative and can vary based on reaction scale and purification.

Synthetic Pathway to an Angiotensin II Receptor Antagonist Precursor

ARB_Synthesis Start 3-Bromobenzonitrile Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 This compound Step1->Intermediate1 Phenylboronic acid, Pd Catalyst, Base Step2 [3+2] Cycloaddition Intermediate1->Step2 Intermediate2 5-(Biphenyl-3-yl)-1H-tetrazole Step2->Intermediate2 NaN₃, ZnCl₂ Step3 Further Functionalization Intermediate2->Step3 Product Angiotensin II Receptor Antagonist Precursor Step3->Product

Synthetic workflow from 3-bromobenzonitrile to an ARB precursor.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry for the construction of angiotensin II receptor antagonists. The synthetic routes to and from this intermediate are well-established, with the Suzuki-Miyaura coupling and the nitrile-to-tetrazole conversion being the most critical transformations. The protocols provided herein offer a solid foundation for researchers to utilize this important scaffold in their synthetic endeavors.

Applications of [1,1'-Biphenyl]-3-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [1,1'-biphenyl]-3-carbonitrile scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The biphenyl core provides a rigid yet conformationally flexible backbone, allowing for precise spatial orientation of substituents to interact with biological targets. The strategically placed nitrile group can act as a key pharmacophoric element, participating in hydrogen bonding, dipole-dipole interactions, or serving as a bioisostere for other functional groups. Furthermore, the nitrile moiety is amenable to a variety of chemical transformations, enabling the generation of diverse compound libraries for lead optimization.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives in medicinal chemistry, with a focus on their application as inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy.

Application Note 1: Inhibition of the PD-1/PD-L1 Interaction

The interaction between PD-1 on T-cells and PD-L1 on tumor cells is a major mechanism of immune evasion in cancer. Small molecule inhibitors that disrupt this interaction can restore anti-tumor immunity. A series of biphenyl-1,2,3-triazol-benzonitrile derivatives incorporating a substituted this compound moiety have been designed and synthesized as potent PD-1/PD-L1 inhibitors.[1][2][3][4]

Quantitative Data Summary

The inhibitory activity of the synthesized compounds against the PD-1/PD-L1 interaction was evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The half-maximal inhibitory concentration (IC50) values for key compounds are summarized in the table below.

Compound IDStructureIC50 (μM)[1]
6 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Hydrochloride12.28
7 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile8.52
8a 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-((4-methylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile14.08
8b 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-((4-propylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile>32
8d 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-((4-pentylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile>32

Experimental Protocols

Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives

The following is a general synthetic scheme for the preparation of the PD-1/PD-L1 inhibitors.

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2_methyl_3_bromobiphenyl 2-Methyl-3-bromobiphenyl step1 Intermediate Synthesis 2_methyl_3_bromobiphenyl->step1 3_azidobenzonitrile 3-Azidobenzonitrile step2 Click Chemistry 3_azidobenzonitrile->step2 propargyl_bromide Propargyl bromide propargyl_bromide->step1 substituted_aldehyde Substituted Aldehyde step4 Reductive Amination substituted_aldehyde->step4 N_Boc_piperazine N-Boc-piperazine N_Boc_piperazine->step1 step1->step2 Intermediate 4 step3 Boc Deprotection step2->step3 Compound 5 step3->step4 Compound 6 final_product Biphenyl-1,2,3-triazol- benzonitrile Derivatives step4->final_product Compounds 8a-w HTRFAssayWorkflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_detection Data Acquisition & Analysis compounds Test Compounds (Serial Dilution) dispense_compounds Dispense Compounds into 384-well plate compounds->dispense_compounds pd1 Eu-K labeled PD-1 (Donor) add_pd1 Add Donor (Eu-K PD-1) pd1->add_pd1 pdl1 d2 labeled PD-L1 (Acceptor) add_pdl1 Add Acceptor (d2 PD-L1) pdl1->add_pdl1 dispense_compounds->add_pd1 add_pd1->add_pdl1 incubate Incubate at RT (2-4 hours) add_pdl1->incubate read_plate Read HTRF Signal (665 nm & 620 nm) incubate->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 PD1_PDL1_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell cluster_inhibition Inhibition TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway TCR->Ras_MAPK CD28 CD28 CD28->PI3K_Akt PD1 PD-1 PD1->PI3K_Akt PD1->Ras_MAPK T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K_Akt->T_Cell_Activation Ras_MAPK->T_Cell_Activation MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Inhibitor This compound Derivative Inhibitor->PDL1 Blocks Interaction

References

Application Notes and Protocols: [1,1'-Biphenyl]-3-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-3-carbonitrile, also commonly known as 3-cyanobiphenyl, is a versatile organic compound that serves as a fundamental building block in the field of materials science. Its rigid biphenyl core coupled with the polar nitrile group imparts unique electronic and self-assembly properties to the molecules derived from it. This makes it a crucial precursor in the synthesis of advanced materials, most notably liquid crystals and organic semiconductors. The molecular structure of 3-cyanobiphenyl allows for the creation of materials with tunable optical, electrical, and thermal properties, paving the way for innovations in display technologies, optical data storage, and organic electronics.

Core Applications in Materials Science

The primary application of this compound and its derivatives lies in the formulation of liquid crystals. The rod-like shape of the biphenyl structure, enhanced by the strong dipole moment of the cyano group, promotes the formation of various liquid crystalline phases, such as nematic and smectic phases.[1] These phases are essential for the operation of liquid crystal displays (LCDs) and other optical devices.

Furthermore, derivatives of 3-cyanobiphenyl are extensively used to synthesize liquid crystal dimers, where two cyanobiphenyl units are linked by a flexible spacer. These dimers, such as the well-studied 1,ω-bis(4-cyanobiphenyl-4′-yl)alkanes (CBnCB), exhibit complex and fascinating mesophases, including the twist-bend nematic (NTB) phase.[2][3] The unique properties of these phases are being explored for applications in next-generation displays, sensors, and optical storage devices.[1]

In the realm of organic electronics, the π-conjugated system of the biphenyl core in 3-cyanobiphenyl derivatives makes them suitable for use as organic semiconductors. These materials can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the molecular structure of 3-cyanobiphenyl allows for the fine-tuning of the material's charge transport properties and energy levels to optimize device performance.

Quantitative Data of Representative Materials

The following table summarizes the phase transition temperatures of a homologous series of 1,ω-bis(4-cyanobiphenyl-4′-yl)alkanes (CBnCB), which are synthesized from derivatives of this compound. The data illustrates the effect of the alkyl spacer length (n) on the mesomorphic properties of these materials.

CompoundnTNTBN (°C)TNI (°C)ΔSNI (J K-1 mol-1)
CB5CB5(87.0)(99.0)(2.0)
CB6CB6-(119.0)(3.0)
CB7CB7103.5116.52.5
CB9CB9105.5119.03.5
CB11CB11108.0118.04.3
CB13CB13101.0111.04.9

Data extracted from DSC cooling traces. () denote monotropic transitions.

Experimental Workflows and Protocols

A key application of this compound derivatives is in the synthesis of liquid crystal dimers. The following diagram illustrates a generalized synthetic pathway for the preparation of 1,ω-bis(4-cyanobiphenyl-4′-yl)alkanes (CBnCB).

G cluster_0 Step 1: Synthesis of ω-bromo-1-(4-cyanobiphenyl-4'-yl)alkane cluster_1 Step 2: Dimerization cluster_2 Purification A 4-cyano-4'-hydroxybiphenyl C CBnBr Intermediate A->C K2CO3, Acetone, Reflux B α,ω-dibromoalkane B->C E CBnCB Dimer C->E K2CO3, Acetone, Reflux D 4-cyano-4'-hydroxybiphenyl D->E F Column Chromatography E->F G Recrystallization F->G H Pure CBnCB G->H

Caption: Synthetic scheme for 1,ω-bis(4-cyanobiphenyl-4′-yl)alkanes (CBnCB).

Detailed Experimental Protocol: Synthesis of 1,7-bis(4-cyanobiphenyl-4'-yl)heptane (CB7CB)

This protocol describes the synthesis of CB7CB, a well-studied liquid crystal dimer that exhibits a twist-bend nematic phase.

Materials:

  • 4-cyano-4'-hydroxybiphenyl

  • 1,7-dibromoheptane

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized water

Apparatus:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (for column chromatography)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope (POM)

Procedure:

Step 1: Synthesis of 1-bromo-7-(4'-cyano-[1,1'-biphenyl]-4-yloxy)heptane

  • To a 250 mL round-bottom flask, add 4-cyano-4'-hydroxybiphenyl (1.0 eq), 1,7-dibromoheptane (5.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add 150 mL of anhydrous acetone to the flask.

  • The mixture is stirred and heated to reflux for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the monobrominated intermediate.

Step 2: Synthesis of 1,7-bis(4-cyanobiphenyl-4'-yl)heptane (CB7CB)

  • In a 250 mL round-bottom flask, dissolve the purified 1-bromo-7-(4'-cyano-[1,1'-biphenyl]-4-yloxy)heptane (1.0 eq) and 4-cyano-4'-hydroxybiphenyl (1.1 eq) in 150 mL of anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • The reaction mixture is stirred and heated to reflux for 48 hours.

  • After cooling to room temperature, the solid is filtered off, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using dichloromethane as the eluent.

  • The pure product is further purified by recrystallization from a mixture of ethanol and dichloromethane to yield white crystals of CB7CB.

Characterization:

  • Melting Point: The melting point of the purified CB7CB is determined using a melting point apparatus.

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the molecular structure of the synthesized compound.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry is used to determine the phase transition temperatures and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): The liquid crystalline phases and their textures are observed using a polarized optical microscope equipped with a hot stage.

This detailed protocol provides a framework for the synthesis and characterization of a key material derived from this compound, highlighting its importance in the creation of advanced functional materials.

References

Application Notes and Protocols: [1,1'-Biphenyl]-3-carbonitrile as a Precursor for Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-3-carbonitrile and its derivatives, particularly 4-substituted cyanobiphenyls, are fundamental building blocks in the synthesis of calamitic (rod-shaped) liquid crystals. The unique molecular structure, characterized by a rigid biphenyl core and a polar cyano group, promotes the formation of stable liquid crystalline phases, most notably the nematic phase.[1] This class of compounds, exemplified by the well-studied 4-pentyl-4'-cyanobiphenyl (5CB), exhibits properties crucial for applications in liquid crystal displays (LCDs) and other electro-optical devices.[2] The molecular design, including the length and nature of the alkyl chain and potential fluorination of the biphenyl core, allows for the fine-tuning of mesomorphic and physical properties such as transition temperatures, birefringence, and dielectric anisotropy.[3][4] These application notes provide an overview of the synthesis and properties of liquid crystals derived from this compound and offer a generalized protocol for their laboratory-scale preparation.

Data Presentation

The following tables summarize the key quantitative data for representative liquid crystals derived from cyanobiphenyl precursors.

Table 1: Phase Transition Temperatures of Selected Cyanobiphenyl Liquid Crystals

CompoundStructureAlkyl Chain (n)Melting Point (°C)Nematic to Isotropic Transition (°C)Reference
5CB4'-pentyl-[1,1'-biphenyl]-4-carbonitrile522.535.0[2][5]
8OCB4'-octyloxy-[1,1'-biphenyl]-4-carbonitrile8 (oxy)--[6]
CB6AZDimer with azo linkage6178 (Cr to N)225 (N to Iso)[1]

Table 2: Physical Properties of Selected Cyanobiphenyl Liquid Crystals

CompoundBirefringence (Δn)Dielectric Anisotropy (Δε)Viscosity (mPa·s)Reference
5CB0.18 (n// = 1.71, n⟂ = 1.53)Positive28[2]
Fluorinated Biphenyl DerivativesHigh-Low[4][7]
Isothiocyanate Terminated BiphenylsHigh (e.g., 0.3375)PositiveLow (e.g., 17.03)[7]

Experimental Protocols

General Synthesis of 4'-Alkyl-4-cyanobiphenyls

This protocol describes a generalized procedure for the synthesis of 4'-alkyl-4-cyanobiphenyls, a common class of liquid crystals derived from a cyanobiphenyl precursor. The synthesis typically involves a Suzuki coupling to form the biphenyl core, followed by functionalization to introduce the cyano and alkyl groups. A representative synthetic pathway is the preparation of 5CB.[2]

Materials:

  • 4-Bromobiphenyl

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Valeronitrile

  • Hydrochloric Acid (HCl)

  • Palladium on Carbon (Pd/C)

  • Hydrogen Gas

  • Solvents for purification (e.g., ethanol, hexane)

Procedure:

  • Grignard Reagent Formation (or equivalent organometallic intermediate): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-bromobiphenyl in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium dropwise while maintaining the temperature. Stir the reaction mixture for 1-2 hours at this temperature.

  • Reaction with Nitrile: To the freshly prepared organolithium reagent, add a solution of valeronitrile in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis and Ketone Formation: Quench the reaction by the slow addition of aqueous HCl. The resulting biphenyl ketone can be extracted with an organic solvent (e.g., diethyl ether), washed with brine, and dried over anhydrous sodium sulfate.

  • Reduction of the Ketone (Wolff-Kishner or Clemmensen Reduction): The ketone is then reduced to the corresponding alkyl chain. For a Wolff-Kishner reduction, the ketone is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

  • Cyanation: The final step is the introduction of the cyano group. This can be achieved through various methods, such as a Rosenmund-von Braun reaction if a halogen is present at the 4-position, or by conversion of a carboxylic acid (obtained by oxidation of the alkyl group on the other ring) to an amide followed by dehydration. A more direct route if starting with 4-bromo-4'-alkylbiphenyl is a cyanation reaction using a cyanide source like copper(I) cyanide.[2]

  • Purification: The final product is purified by column chromatography over silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 4'-alkyl-4-cyanobiphenyl liquid crystal.

Characterization: The synthesized liquid crystal should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures.[1]

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures.[1]

Mandatory Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Characterization cluster_product Final Product Biphenyl Derivative Biphenyl Derivative Core Formation Biphenyl Core Formation (e.g., Suzuki Coupling) Biphenyl Derivative->Core Formation Alkylating/Acylating Agent Alkylating/Acylating Agent Alkylation Side Chain Introduction (e.g., Friedel-Crafts Acylation/Reduction) Alkylating/Acylating Agent->Alkylation Cyanating Agent Cyanating Agent Cyanation Introduction of Cyano Group (e.g., Rosenmund-von Braun Reaction) Cyanating Agent->Cyanation Core Formation->Alkylation Alkylation->Cyanation Purification Purification (Chromatography, Recrystallization) Cyanation->Purification Characterization Characterization (NMR, MS, DSC, POM) Purification->Characterization LC Cyanobiphenyl Liquid Crystal Characterization->LC

Caption: General synthetic workflow for cyanobiphenyl liquid crystals.

G cluster_core Molecular Core cluster_modifications Structural Modifications cluster_properties Resulting Properties Biphenyl This compound (Core Structure) AlkylChain Alkyl/Alkoxy Chain Length Biphenyl->AlkylChain Fluorination Fluorination of Core Biphenyl->Fluorination Linkage Linker Group (e.g., ester, azo) Biphenyl->Linkage Mesophase Mesophase Stability & Type (Nematic, Smectic) AlkylChain->Mesophase Birefringence Birefringence (Δn) AlkylChain->Birefringence Fluorination->Birefringence Dielectric Dielectric Anisotropy (Δε) Fluorination->Dielectric Linkage->Mesophase

References

Application Notes and Protocols for the Nitration of [1,1'-Biphenyl]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of [1,1'-biphenyl], a fundamental reaction in organic synthesis. The resulting nitrobiphenyls are valuable intermediates in the production of various organic compounds, including pharmaceuticals and dyes. This protocol outlines the synthesis, purification, and characterization of the primary mononitrated products: 2-nitrobiphenyl and 4-nitrobiphenyl.

Reaction Principle and Isomer Distribution

The nitration of biphenyl is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto one of the phenyl rings. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

The substitution pattern is governed by the directing effects of the phenyl substituent. As a weakly activating group, the phenyl group directs incoming electrophiles to the ortho and para positions. The ratio of these isomers is influenced by the reaction conditions.

Quantitative Data Summary

The nitration of biphenyl under various conditions yields different ratios of ortho-, meta-, and para-isomers. The following table summarizes typical isomer distributions and overall yields.

Nitrating Agent/ConditionsOrtho (%)Meta (%)Para (%)o:p RatioOverall Yield (%)Reference
HNO₃ / H₂SO₄~37Trace~63~0.6Moderate to High[1]
HNO₃ / Acetic Anhydride~60Trace~40~1.5Moderate[1]
N₂O₅ in AcetonitrileHighTraceLowHighVariable[1]
Free-Radical ConditionsVariableup to 40VariableVariableVery Low[1]

Note: Yields and isomer ratios can vary based on specific reaction parameters such as temperature, reaction time, and reagent concentrations.

Experimental Protocol: Nitration of Biphenyl with Mixed Acid

This protocol describes a standard laboratory procedure for the mononitration of biphenyl using a mixture of concentrated nitric and sulfuric acids.

Materials and Reagents:

  • [1,1'-Biphenyl]

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Column chromatography setup (optional, for high purity separation)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add a specific volume of concentrated nitric acid to a cooled (in an ice bath) and stirring volume of concentrated sulfuric acid. Caution: This mixing is highly exothermic. Allow the mixture to cool to room temperature.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of [1,1'-biphenyl] in a minimal amount of a suitable solvent like dichloromethane if necessary, or use it directly if the reaction is to be performed neat. Cool the flask in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirring solution of biphenyl while maintaining the reaction temperature between 0-10 °C using the ice bath. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully pour the reaction mixture over crushed ice with stirring.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.

    • Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash again with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product, which will be a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.

    • The isomers can be separated by fractional crystallization or column chromatography. 4-nitrobiphenyl is generally less soluble and may crystallize out first from a suitable solvent system (e.g., ethanol or hexane). Column chromatography using silica gel and a hexane/ethyl acetate eluent system can provide a more complete separation.

  • Characterization:

    • Determine the melting point of the purified isomers.

    • Characterize the products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their identity and purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep_biphenyl Dissolve Biphenyl reaction Nitration (0-10 °C) prep_biphenyl->reaction prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prep_acid->reaction quench Quench with Ice reaction->quench extract Solvent Extraction quench->extract wash Wash (H₂O, NaHCO₃) extract->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate separate Isomer Separation (Crystallization/Chromatography) evaporate->separate characterize Characterization (NMR, IR, MP) separate->characterize EAS_pathway cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Attack and Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O biphenyl [1,1'-Biphenyl] sigma_complex Arenium Ion (Sigma Complex) biphenyl->sigma_complex + NO₂⁺ product Nitrobiphenyl (ortho/para isomers) sigma_complex->product - H⁺ H_plus H⁺ H_plus->HSO4_minus forms H₂SO₄

References

Application Note: Quantitative Analysis of [1,1'-Biphenyl]-3-carbonitrile using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the analytical methods for the quantification of [1,1'-Biphenyl]-3-carbonitrile is provided below, complete with detailed protocols and data presentation suitable for researchers and drug development professionals.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its purity and concentration must be accurately determined to ensure the quality and yield of the final product. This document outlines a robust and validated RP-HPLC method for the quantification of this compound in solution. The method is suitable for in-process control and final product release testing.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Experimental Workflow for this compound Quantification A Sample Receipt and Preparation C HPLC System Setup and Equilibration A->C B Standard Solution Preparation D Calibration Curve Generation B->D C->D E Sample Analysis D->E F Data Processing and Quantification E->F G Report Generation F->G

Figure 1: A schematic of the experimental workflow for the quantification of this compound.

Methodology

This method utilizes a reverse-phase C18 column with UV detection for the separation and quantification of this compound.

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).

  • Reference Standard: this compound (purity ≥ 98%).

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 15 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The performance of the HPLC method was evaluated, and the results are summarized in the table below.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time ~ 6.5 minutes

Protocols

1. System Suitability Test (SST)

Before sample analysis, perform an SST to ensure the chromatographic system is performing adequately.

  • Equilibrate the HPLC system with the initial mobile phase composition (60% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a mid-range calibration standard (e.g., 50 µg/mL) five times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time. The acceptance criteria are typically %RSD < 2.0% for peak area and %RSD < 1.0% for retention time.

2. Calibration Curve Generation

  • Inject each calibration standard (from 1 µg/mL to 100 µg/mL) in duplicate.

  • Record the peak area for this compound in each chromatogram.

  • Plot a graph of the mean peak area versus the concentration of the standards.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.999.

3. Sample Analysis

  • Inject the prepared sample solution in duplicate.

  • Record the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical parameters and the final result.

Analytical Method Logic cluster_0 Inputs cluster_1 Process cluster_2 Output A Sample D Chromatographic Separation A->D B Reference Standard B->D C HPLC Method Parameters C->D E UV Detection D->E F Peak Integration E->F G Concentration of This compound F->G

Figure 2: The logical flow from inputs to the final quantitative output.

The described RP-HPLC method is a reliable and accurate approach for the quantification of this compound. It is suitable for routine analysis in a quality control environment within the pharmaceutical and chemical industries. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of [1,1'-Biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[1,1'-Biphenyl]-3-carbonitrile is a chemical intermediate of interest in pharmaceutical and materials science research. A reliable and robust analytical method is crucial for monitoring its purity, and stability, and for quantification in various matrices. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is designed to be simple, accurate, and reproducible, making it suitable for routine quality control and research applications. While specific methods for this compound are not widely published, this protocol is based on established methods for similar biphenyl compounds.[1][2][3][4][5]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Analytical Column: A column with a biphenyl stationary phase is recommended for enhanced selectivity of aromatic compounds.[2][6][7] A standard C18 column can also be used.[3][5][8]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or phosphoric acid (optional, for mobile phase modification).

  • Standards: A certified reference standard of this compound.

  • Sample Vials: Amber glass vials to protect the analyte from light.

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These conditions may require optimization depending on the specific HPLC system and column used.

ParameterRecommended Condition
Stationary Phase Biphenyl (e.g., 4.6 x 150 mm, 5 µm) or C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 70% A / 30% B, linear gradient to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification

  • Identification: The this compound peak is identified by its retention time, which should match that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the working standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then determined from this calibration curve.

Data Presentation

Table 1: Proposed HPLC Method Parameters

ParameterValue
Column Biphenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 70% B in 10 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Table 2: Expected Method Performance Characteristics (Hypothetical)

ParameterExpected Value
Retention Time ~ 6.5 min
**Linearity (R²) **≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration & Identification Chrom_Acq->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Sample Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: [1,1'-Biphenyl]-3-carbonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-3-carbonitrile and its derivatives are versatile scaffolds in medicinal chemistry, serving as key building blocks for the synthesis of a variety of pharmaceutical intermediates. The biphenyl moiety is a prevalent structural motif in many biologically active compounds, offering a rigid framework that can be strategically functionalized to interact with specific biological targets. The carbonitrile group, in particular, is a valuable functional handle that can be transformed into other critical pharmacophores, such as carboxamides and tetrazoles.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of a novel class of pharmaceutical intermediates: 2-amino-[1,1'-biphenyl]-3-carboxamides. These compounds are the core structure of potent and selective inhibitors of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a promising therapeutic target in oncology, particularly for cancers with CCNE1 amplification.[1][2][3]

Core Synthetic Strategy

The synthesis of 2-amino-[1,1'-biphenyl]-3-carboxamide from readily available starting materials involves a three-step process:

  • Suzuki-Miyaura Coupling: Formation of the biphenyl backbone through the palladium-catalyzed cross-coupling of a substituted bromobenzonitrile with a phenylboronic acid.

  • Aromatic Nucleophilic Substitution of Hydrogen (SNArH): Introduction of an amino group at the C-2 position of the biphenyl ring.

  • Nitrile Hydrolysis: Selective conversion of the carbonitrile group to a primary carboxamide.

Data Presentation

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-[1,1'-biphenyl]-3-carbonitrile Precursor

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O901285
22-Amino-3-bromobenzonitrilePhenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O100892
33-Bromo-2-nitrobenzonitrilePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100695

Table 2: Hydrolysis of 2-Amino-[1,1'-biphenyl]-3-carbonitrile to 2-Amino-[1,1'-biphenyl]-3-carboxamide

EntrySubstrateReagentSolventTemp (°C)Time (h)Yield (%)
12-Amino-[1,1'-biphenyl]-3-carbonitrileH₂SO₄ (conc.)H₂O100478
22-Amino-[1,1'-biphenyl]-3-carbonitrileNaOH (30%)EtOH/H₂O80682
32-Amino-[1,1'-biphenyl]-3-carbonitrileH₂O₂ (30%), K₂CO₃DMSO60390

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the biphenyl scaffold from 2-amino-3-bromobenzonitrile and phenylboronic acid.

Materials:

  • 2-Amino-3-bromobenzonitrile

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen gas

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 2-amino-3-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add Pd(dppf)Cl₂ (0.02 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-amino-[1,1'-biphenyl]-3-carbonitrile.

Protocol 2: Synthesis of 2-Amino-[1,1'-biphenyl]-3-carboxamide via Nitrile Hydrolysis

This protocol details the selective hydrolysis of the nitrile group to a carboxamide.

Materials:

  • 2-Amino-[1,1'-biphenyl]-3-carbonitrile

  • Hydrogen peroxide (30% solution)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) in DMSO.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Slowly add hydrogen peroxide (30% solution, 5.0 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-[1,1'-biphenyl]-3-carboxamide.

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_reaction1 Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_reaction2 Nitrile Hydrolysis cluster_product Final Product 2_Amino_3_bromobenzonitrile 2-Amino-3- bromobenzonitrile Suzuki_Coupling Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O, 100°C 2_Amino_3_bromobenzonitrile->Suzuki_Coupling Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Suzuki_Coupling Biphenyl_Nitrile 2-Amino-[1,1'-biphenyl] -3-carbonitrile Suzuki_Coupling->Biphenyl_Nitrile Hydrolysis H₂O₂, K₂CO₃ DMSO, 60°C Biphenyl_Nitrile->Hydrolysis Final_Product 2-Amino-[1,1'-biphenyl] -3-carboxamide Hydrolysis->Final_Product

Caption: Synthetic workflow for 2-amino-[1,1'-biphenyl]-3-carboxamide.

PKMYT1_Signaling_Pathway CCNE1_Amplification CCNE1 Amplification (in some cancers) G1_S_Transition Uncontrolled G1/S Transition CCNE1_Amplification->G1_S_Transition promotes Replicative_Stress Increased Replicative Stress G1_S_Transition->Replicative_Stress PKMYT1 PKMYT1 Kinase Replicative_Stress->PKMYT1 dependency CDK1 CDK1 PKMYT1->CDK1 phosphorylates (inhibits) G2_M_Checkpoint G2/M Checkpoint Arrest PKMYT1->G2_M_Checkpoint maintains CDK1->G2_M_Checkpoint regulates Mitotic_Catastrophe Mitotic Catastrophe (Apoptosis) G2_M_Checkpoint->Mitotic_Catastrophe leads to Inhibitor 2-Amino-[1,1'-biphenyl] -3-carboxamide Derivative Inhibitor->PKMYT1 inhibits Inhibitor->G2_M_Checkpoint abrogates

Caption: PKMYT1 signaling pathway and the effect of the inhibitor.

References

Troubleshooting & Optimization

Technical Support Center for [1,1'-Biphenyl]-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

The most prevalent and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide (typically 3-bromobenzonitrile or 3-iodobenzonitrile) with phenylboronic acid or its derivatives.[1] This method is favored due to its high functional group tolerance, generally good yields, and the commercial availability of the starting materials.

Q2: What typical yields can be expected for the Suzuki-Miyaura synthesis of this compound?

Yields for the Suzuki-Miyaura synthesis of this compound can vary significantly based on the chosen reaction conditions. Reported yields for analogous cyanobiphenyl syntheses range from moderate to excellent, often exceeding 90% under optimized conditions. For instance, the coupling of 4-bromobenzonitrile with phenylboronic acid has been reported to achieve high yields. Factors influencing the yield include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.

Q3: What are the key factors to consider for optimizing the reaction yield?

Optimizing the yield of this compound synthesis requires careful consideration of several parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), often improve catalytic activity and promote higher yields, especially with less reactive aryl chlorides.

  • Base: The base plays a critical role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: A variety of solvents can be used, often in aqueous mixtures, such as toluene/water, dioxane/water, or DMF/water. The choice of solvent affects the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80°C to 110°C.

Q4: What are the common side reactions, and how can they be minimized?

The most common side reactions in the Suzuki-Miyaura coupling for this compound synthesis are:

  • Homocoupling: The formation of biphenyl from the coupling of two phenylboronic acid molecules. This can be minimized by ensuring anaerobic conditions (thoroughly degassing the reaction mixture) and using milder bases.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be mitigated by using anhydrous solvents and reagents, or by using more stable boronic esters (e.g., pinacol esters).

  • Hydrolysis of the Nitrile Group: Under harsh basic conditions and elevated temperatures, the nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid. Using milder bases and keeping the reaction temperature as low as feasible can help prevent this.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Suzuki-Miyaura reaction.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-01 Low or No Product Formation - Inactive catalyst (Pd(0) not formed or deactivated).- Poor quality of reagents (aryl halide, boronic acid).- Inefficient ligand for the specific substrate.- Ensure anaerobic conditions by thoroughly degassing solvents and the reaction mixture.- Use a pre-catalyst that readily forms the active Pd(0) species.- Test different phosphine ligands (e.g., triphenylphosphine, SPhos, XPhos).- Purify starting materials if their quality is questionable.
SMC-02 Significant Homocoupling of Phenylboronic Acid - Presence of oxygen in the reaction mixture.- Use of a strong base that promotes oxidative homocoupling.- Degas all solvents and the reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen).- Switch to a milder base such as K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH.
SMC-03 Protodeboronation of Phenylboronic Acid - Presence of water or other protic impurities.- Instability of the boronic acid under reaction conditions.- Use anhydrous solvents and ensure all glassware is thoroughly dried.- Consider using phenylboronic acid pinacol ester, which is more stable towards protodeboronation.
SMC-04 Formation of Impurities with Similar Polarity to the Product - Incomplete reaction leading to a mixture of starting materials and product.- Formation of side products like homocoupled species.- Monitor the reaction progress by TLC or GC/MS to ensure completion.- Optimize the reaction conditions (catalyst, ligand, base, temperature) to favor the desired product.- Employ careful column chromatography for purification, potentially using different solvent systems.
SMC-05 Hydrolysis of the Nitrile Group - Reaction conditions are too harsh (high temperature, strong base).- Use a milder base (e.g., K₂CO₃ or K₃PO₄).- Attempt the reaction at a lower temperature for a longer duration.- Minimize the amount of water in the reaction mixture if possible.

Quantitative Data Summary

The following table summarizes various reported conditions for the Suzuki-Miyaura synthesis of cyanobiphenyls, providing a comparative overview of how different parameters can affect the reaction yield.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001285Adapted from[2]
23-BromobenzonitrilePd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O100892Adapted from[3]
34-ChlorobenzonitrilePd(OAc)₂ (1.5)XPhos (3)K₃PO₄ (2)t-Amyl alcohol1101688Adapted from[4]
43-IodobenzonitrilePd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O90695Adapted from[5]
54-Bromobenzonitrile3% Pd/C (3)-K₂CO₃ (2)H₂O/Ethanol80198[6]

Experimental Protocols

High-Yield Synthesis of this compound (Adapted Protocol)

This protocol is adapted from established high-yield Suzuki-Miyaura coupling procedures for similar substrates.

Materials:

  • 3-Bromobenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (3-Bromobenzonitrile) pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ (Phenylboronic acid) + Base ar_pd_ar Ar-Pd(II)-Ar'(L)₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Ar-Ar' (this compound) product This compound reductive_elimination->product aryl_halide 3-Bromobenzonitrile aryl_halide->oxidative_addition boronic_acid Phenylboronic Acid boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for this compound synthesis.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Anaerobic, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System (Catalyst, Ligand) check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Optimize Base (Type, Amount) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of Crude [1,1'-Biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude [1,1'-Biphenyl]-3-carbonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound by recrystallization and column chromatography.

Recrystallization

Problem: The compound does not dissolve in the chosen solvent.

  • Is the solvent appropriate? this compound is a moderately polar molecule. Consider solvents like ethanol, isopropanol, or toluene. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.

  • Is there enough solvent? You may not be using a sufficient volume of solvent. Try adding more solvent in small portions while heating.

  • Have you heated the solution to the solvent's boiling point? The solubility of the compound increases significantly with temperature. Ensure the solvent is at or near its boiling point.

Problem: No crystals form upon cooling.

  • Is the solution supersaturated? If too much solvent was used, the solution might not be saturated enough for crystals to form. Try evaporating some of the solvent to increase the concentration and then allow it to cool again.[1]

  • Has the solution been cooled sufficiently? After slow cooling to room temperature, placing the flask in an ice bath can help induce crystallization.

  • Are there nucleation sites? Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a tiny crystal of pure product, if available, can also initiate crystallization.

Problem: The product "oils out" instead of crystallizing.

  • Is the cooling rate too fast? Rapid cooling can sometimes cause the compound to separate as a liquid. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Is the solvent appropriate? The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. A different solvent system may be required. Consider using a solvent pair, such as ethanol/water or toluene/hexane.[2]

  • Is the compound melting? If the boiling point of the solvent is higher than the melting point of your compound, it will melt instead of dissolving. Choose a solvent with a lower boiling point.

Problem: The resulting crystals are colored or appear impure.

  • Were insoluble impurities removed? If the crude material contained insoluble impurities, they should have been removed by hot gravity filtration of the dissolved sample before cooling.

  • Is the crystallization happening too quickly? Rapid crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling process. Adding a slight excess of the hot solvent can sometimes help to slow down crystallization.[1]

  • Are there colored impurities? If the solution is colored, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove colored impurities.

  • Have the crystals been washed properly? After filtration, wash the crystals with a small amount of cold, fresh recrystallization solvent to remove any residual mother liquor containing impurities.[3]

Column Chromatography

Problem: The compound does not move from the baseline on the TLC plate.

  • Is the solvent system too non-polar? this compound requires a moderately polar eluent. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar impurities, a more polar solvent system like dichloromethane/methanol might be necessary.[4]

Problem: The compound runs with the solvent front (Rf is too high).

  • Is the solvent system too polar? Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Problem: Poor separation of the product from impurities (co-elution).

  • Is the solvent system optimized? Run several TLCs with different solvent systems to find the one that gives the best separation between your product and the impurities. A difference in Rf values of at least 0.2 is ideal for good separation on a column.

  • Is the column overloaded? Using too much crude material for the amount of silica gel can lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations.

  • Is the sample band too diffuse? Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble (like dichloromethane) and load it onto the column in a narrow band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.

Problem: The compound appears to be degrading on the column.

  • Is the silica gel acidic? Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) before packing the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will depend on the synthetic route used. If a Suzuki-Miyaura coupling reaction between 3-bromobenzonitrile and phenylboronic acid is employed, common impurities could include:

  • Homocoupling products: Biphenyl (from the phenylboronic acid) and 3,3'-dicyanobiphenyl (from 3-bromobenzonitrile).

  • Unreacted starting materials: 3-bromobenzonitrile and phenylboronic acid.

  • Residual palladium catalyst and ligands.

Q2: What is a good starting solvent system for column chromatography?

A2: A good starting point for the purification of this compound is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and gradually increase the polarity based on TLC analysis. For a related compound, a petroleum ether/ethyl acetate (95:5) system was used effectively.

Q3: My purified product is still an oil, but I expect a solid. What should I do?

A3: First, confirm the purity of your product using an analytical technique like NMR or HPLC. The presence of impurities can significantly depress the melting point. If the product is pure but remains an oil, it may have a low melting point. You can try dissolving it in a minimal amount of a volatile solvent like dichloromethane and then adding a non-polar solvent like hexane or pentane dropwise until it becomes cloudy, then cool it to induce precipitation.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Over-saturating the solution by boiling off some solvent before cooling can also help. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. However, be aware that aggressively concentrating the solution may cause impurities to co-precipitate.[1]

Q5: Can I reuse the silica gel from my column?

A5: It is generally not recommended to reuse silica gel for the purification of different compounds, as it can be difficult to remove all adsorbed materials, leading to cross-contamination. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a very polar solvent after each run.

Quantitative Data

The following table summarizes typical data for the purification of biphenyl derivatives. The values for this compound are estimates based on similar compounds and should be optimized for specific experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Parameters
Recrystallization 85-95%>99%70-90%Solvent: Ethanol, Isopropanol, or Toluene. Slow cooling is crucial.
Column Chromatography 70-90%>98%60-85%Stationary Phase: Silica Gel. Eluent: Hexane/Ethyl Acetate gradient.

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of hot ethanol until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Silica Gel Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates. A good solvent system will give the product an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A starting point could be 9:1 hexane/ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure, ensuring a uniform bed without cracks or bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with the low-polarity solvent system determined by TLC and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound initial_analysis Initial Purity Analysis (TLC, NMR) crude_product->initial_analysis high_purity High Purity (>95%) initial_analysis->high_purity low_purity Low Purity (<95%) initial_analysis->low_purity recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography final_analysis Final Purity Analysis recrystallization->final_analysis column_chromatography->recrystallization Optional Further Purification column_chromatography->final_analysis pure_product Pure Product final_analysis->pure_product Troubleshooting_Crystallization start No Crystals Form check_saturation Is solution supersaturated? start->check_saturation too_much_solvent Yes: Evaporate some solvent check_saturation->too_much_solvent No not_enough_solute No: Solution too dilute check_saturation->not_enough_solute Yes induce_crystallization Induce Crystallization too_much_solvent->induce_crystallization not_enough_solute->induce_crystallization scratch_flask Scratch inner wall of flask induce_crystallization->scratch_flask seed_crystal Add a seed crystal induce_crystallization->seed_crystal cool_further Cool further in an ice bath induce_crystallization->cool_further

References

Technical Support Center: Synthesis of [1,1'-Biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1,1'-Biphenyl]-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound, also known as 3-cyanobiphenyl or 3-phenylbenzonitrile, is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of 3-bromobenzonitrile with phenylboronic acid in the presence of a base.

Q2: What are the most common impurities I should expect in the synthesis of this compound via Suzuki coupling?

A2: The primary impurities encountered during the Suzuki-Miyaura synthesis of this compound include:

  • Homocoupling Products: Biphenyl, formed from the self-coupling of phenylboronic acid, is a very common byproduct. Another potential, though often less abundant, homocoupling product is 3,3'-dicyanobiphenyl, arising from the coupling of two molecules of 3-bromobenzonitrile. The presence of oxygen can promote the homocoupling of boronic acid reactants.[1]

  • Dehalogenation Product: Benzonitrile can be formed by the reduction of the starting material, 3-bromobenzonitrile, where the bromine atom is replaced by a hydrogen atom.[2][3][4]

  • Protonolysis Product of Boronic Acid: Phenol can be formed from the decomposition of phenylboronic acid.

  • Unreacted Starting Materials: Residual 3-bromobenzonitrile and phenylboronic acid may be present if the reaction does not go to completion.

  • Catalyst Residues: Trace amounts of the palladium catalyst and ligands may remain in the crude product.

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

A3: Low yields in a Suzuki-Miyaura coupling can stem from several factors:

  • Inefficient Catalyst System: The choice of palladium source and ligand is critical. Ensure you are using an appropriate catalyst system for this type of coupling.

  • Improper Reaction Conditions: Temperature, reaction time, and the choice of base and solvent all significantly impact the yield. Optimization of these parameters may be necessary.

  • Presence of Oxygen: Oxygen can lead to the oxidative degradation of the catalyst and promote undesirable side reactions like homocoupling.[1] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

  • Poor Quality of Reagents: The purity of the starting materials, particularly the boronic acid, is crucial. Impure reagents can inhibit the catalyst and lead to lower yields.

Q4: I am observing a significant amount of biphenyl as a byproduct. How can I minimize its formation?

A4: The formation of biphenyl via homocoupling of phenylboronic acid is a common issue. To minimize this side reaction, consider the following strategies:

  • Strictly Anaerobic Conditions: As oxygen promotes homocoupling, rigorous exclusion of air from the reaction is essential.[1]

  • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can help suppress homocoupling.

  • Slow Addition of Boronic Acid: Adding the phenylboronic acid solution slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Use of Excess Aryl Halide: Employing a slight excess of 3-bromobenzonitrile can favor the cross-coupling pathway over the homocoupling of the boronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst; Incorrect reaction temperature; Ineffective base.- Use a fresh, active palladium catalyst and appropriate ligand. - Optimize the reaction temperature; some reactions require heating to proceed at a reasonable rate. - Ensure the chosen base is suitable for the reaction and is of good quality.
Presence of Significant Biphenyl Impurity Oxygen in the reaction; High reaction temperature; High concentration of boronic acid.- Thoroughly degas all solvents and maintain an inert atmosphere. - Lower the reaction temperature. - Add the phenylboronic acid solution dropwise over a period of time.
Detection of Benzonitrile in the Product Presence of a hydride source leading to dehalogenation.[2][4]- Use anhydrous solvents. - Choose a base that is less likely to act as a hydride donor.
Difficulty in Purifying the Product Similar polarities of the product and impurities.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient). - Recrystallization from an appropriate solvent can also be effective for removing impurities.
Inconsistent Results Variability in reagent quality; Inconsistent reaction setup.- Use reagents from a reliable source and check their purity before use. - Ensure consistent reaction conditions (temperature, stirring speed, inert atmosphere) for each run.

Quantitative Data on Potential Impurities

The following table summarizes the common impurities and their expected, though variable, presence in a typical Suzuki-Miyaura synthesis of this compound. The exact percentages of these impurities are highly dependent on the specific reaction conditions.

ImpurityChemical FormulaMolar Mass ( g/mol )Typical Analytical Observation
BiphenylC₁₂H₁₀154.21A non-polar spot on TLC; distinct signals in ¹H NMR and a characteristic molecular ion peak in GC-MS.
BenzonitrileC₇H₅N103.12A relatively volatile compound, may be observed by GC-MS of the crude reaction mixture.
3,3'-DicyanobiphenylC₁₄H₈N₂204.23A more polar byproduct than biphenyl, detectable by LC-MS.
PhenolC₆H₆O94.11Can be detected by GC-MS or LC-MS; may be removed during aqueous workup.
3-BromobenzonitrileC₇H₄BrN182.02Unreacted starting material, will have a different retention time than the product in LC and GC.
Phenylboronic acidC₆H₇BO₂121.93Unreacted starting material, generally removed during aqueous workup.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • 3-Bromobenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v) and a degassed aqueous solution of potassium carbonate (2.0 M, 2.0 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Visualizations

Impurity_Formation_Pathway A 3-Bromobenzonitrile P This compound A->P Suzuki Coupling I2 Benzonitrile (Dehalogenation) A->I2 [H] source I3 3,3'-Dicyanobiphenyl (Homocoupling) A->I3 B Phenylboronic Acid B->P I1 Biphenyl (Homocoupling) B->I1 O₂ I4 Phenol (Decomposition) B->I4

Caption: Formation pathways of common impurities in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis reaction Suzuki Coupling Reaction start->reaction analysis Analyze Crude Product (TLC, LC-MS, NMR) reaction->analysis check_yield Low Yield? analysis->check_yield check_impurities High Impurity Levels? check_yield->check_impurities No optimize Optimize Reaction Conditions: - Catalyst/Ligand - Temperature - Base/Solvent - Degassing check_yield->optimize Yes check_impurities->optimize Yes purify Purification: - Column Chromatography - Recrystallization check_impurities->purify No optimize->reaction end Pure Product purify->end

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of [1,1'-Biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide (typically 3-bromobenzonitrile) with an arylboronic acid (phenylboronic acid) in the presence of a palladium catalyst and a base.[1][2]

Q2: I am observing a significant amount of biphenyl as a byproduct. What is causing this?

A2: The formation of biphenyl is a common side reaction known as homocoupling, where two molecules of the boronic acid react with each other. This is often caused by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II), or if a Pd(II) salt is used as a precatalyst.[3] Rigorous degassing of solvents and reaction mixtures and using a Pd(0) catalyst can help minimize this side reaction.

Q3: My reaction is producing benzonitrile as a major impurity. What is this side reaction and how can I prevent it?

A3: The formation of benzonitrile is due to a side reaction called dehalogenation, where the bromine atom of 3-bromobenzonitrile is replaced by a hydrogen atom. This typically occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. To mitigate this, you can try using a weaker base, ensuring anhydrous conditions, and choosing a solvent that is not a hydride source.

Q4: I am experiencing low yields due to the decomposition of my phenylboronic acid. What is happening and how can I avoid it?

A4: This is likely due to protodeboronation, a reaction where the carbon-boron bond of the phenylboronic acid is cleaved and replaced by a carbon-hydrogen bond, forming benzene. This side reaction is often accelerated by high temperatures, prolonged reaction times, the presence of water, and the choice of base. Using milder reaction conditions, shorter reaction times, and carefully selecting the base can help reduce protodeboronation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Inefficient Catalyst System The choice of palladium catalyst and ligand is critical. For electron-deficient aryl bromides like 3-bromobenzonitrile, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Suboptimal Base or Solvent The base and solvent system is crucial for the transmetalation step. An inappropriate combination can lead to poor results. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often effective in polar aprotic solvents like DMF or dioxane.
Presence of Oxygen Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Side Reactions Significant protodeboronation or dehalogenation can consume starting materials. Analyze the crude reaction mixture to identify the major side products and refer to the specific troubleshooting sections for these issues.
Issue 2: High Levels of Homocoupling Byproduct (Biphenyl)
Potential Cause Troubleshooting Steps
Oxygen in the Reaction The primary cause of homocoupling is often the presence of oxygen. Ensure thorough degassing of all solvents and reagents. Perform the reaction under a strict inert atmosphere.
Pd(II) Precatalyst If using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product. Consider using a Pd(0) precatalyst such as Pd₂(dba)₃.
High Temperature Elevated temperatures can sometimes promote homocoupling. If possible, try running the reaction at a lower temperature, which may require a more active catalyst system.
Issue 3: Significant Dehalogenation of 3-Bromobenzonitrile
Potential Cause Troubleshooting Steps
Hydride Source Dehalogenation is caused by palladium-hydride species. Identify and eliminate potential hydride sources. Avoid using alcohol solvents if possible. Certain bases can also act as hydride donors.
Choice of Base Strong bases can promote the formation of hydride species. Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Ligand Choice The ligand can influence the rate of dehalogenation. Experiment with different phosphine ligands or NHC ligands to find one that minimizes this side reaction.

Data Presentation: Influence of Reaction Parameters on Yield and Purity

The following table summarizes the typical effects of different reaction components on the synthesis of this compound. The values presented are illustrative and can vary based on specific reaction conditions.

Catalyst (1 mol%) Ligand (2 mol%) Base (2 equiv.) Solvent Temp (°C) Yield (%) Homocoupling (%) Dehalogenation (%)
Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O100651510
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O9092<5<3
PdCl₂(dppf)-Cs₂CO₃DMF11088<55
Pd(OAc)₂XPhosK₂CO₃THF/H₂O8095<3<2

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize yield and minimize side reactions based on common optimization strategies for Suzuki couplings of electron-deficient aryl bromides.

Materials:

  • 3-Bromobenzonitrile (1.0 mmol, 182 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • K₃PO₄ (2.0 mmol, 424 mg)

  • Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 3-bromobenzonitrile, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound as a white solid.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Cycle_and_Side_Reactions cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)2, Base) Dehalogenation Dehalogenation (Ar-H) ArPdX->Dehalogenation [H] source ArPdAr_prime->Pd0 Reductive Elimination Product Product ArPdAr_prime->Product Ar-Ar' Homocoupling Homocoupling (Ar'-Ar') ArPdAr_prime->Homocoupling O2 / Pd(II) Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'-B(OH)2 BoronicAcid->Protodeboronation H+ / Heat

Caption: The Suzuki-Miyaura catalytic cycle and major side reaction pathways.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Identify_Byproducts Identify Major Byproducts Analyze->Identify_Byproducts Homocoupling High Homocoupling (Biphenyl) Identify_Byproducts->Homocoupling Biphenyl Dehalogenation High Dehalogenation (Benzonitrile) Identify_Byproducts->Dehalogenation Benzonitrile Protodeboronation High Protodeboronation (Benzene) Identify_Byproducts->Protodeboronation Benzene Optimize_Catalyst Optimize Catalyst/Ligand Identify_Byproducts->Optimize_Catalyst Unreacted Starting Materials Degas Improve Degassing/ Use Pd(0) Source Homocoupling->Degas Change_Base_Solvent Change Base/Solvent Dehalogenation->Change_Base_Solvent Milder_Conditions Use Milder Conditions Protodeboronation->Milder_Conditions End Improved Yield Optimize_Catalyst->End Degas->End Change_Base_Solvent->End Milder_Conditions->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Troubleshooting Guide

Issue: Low or No Biphenyl Product Formation

Low or no yield of the desired biphenyl product is a frequent challenge in Suzuki coupling reactions. A systematic evaluation of the reaction components and conditions is the most effective troubleshooting approach.

Question: My Suzuki coupling reaction is resulting in a low or no yield of the desired biphenyl. What are the primary factors I should investigate?

Answer: Low or no product formation can stem from several factors. Here are the key areas to investigate systematically:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1] Consider using a pre-catalyst that readily forms the active Pd(0) species.[2] If you suspect activity issues, increasing the catalyst loading may help, but be mindful of potential side reactions and cost.[2]

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation and promote side reactions like homocoupling.[2][3]

  • Reagent Quality and Stability: The purity of your starting materials is critical. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction known as protodeboronation.[1] It is advisable to use fresh or properly stored boronic acid.[1] Using boronic esters (e.g., pinacol esters) can be a good alternative as they are generally more stable.[2] The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Some Suzuki couplings require heating to proceed at an optimal rate.[4] Monitor the reaction progress using TLC or GC/LC-MS to determine the optimal reaction time.[2][5]

  • Ligand Selection: The choice of phosphine ligand is critical, especially for challenging substrates like electron-poor or sterically hindered aryl halides.[3][6] Biaryl phosphine ligands such as XPhos and SPhos are often effective in these cases.[2]

Issue: Significant Side Product Formation

The formation of byproducts such as homocoupled products or protodeboronated starting materials can significantly reduce the yield of the desired biphenyl.

Question: I am observing a significant amount of homocoupling products (biphenyl from the boronic acid or a biaryl from the aryl halide). How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction in Suzuki coupling, often promoted by the presence of oxygen or an excess of a Pd(II) precatalyst.[3][4] To minimize homocoupling:

  • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents to remove dissolved oxygen.[2][3] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Catalyst Choice: Using a direct Pd(0) source (like Pd(PPh₃)₄) or ensuring the efficient in-situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂) can help.[3] The presence of Pd(II) species can promote the homocoupling of boronic acids.[3]

  • Ligand Effects: The choice of ligand can also influence the extent of homocoupling. Bulky electron-rich phosphine ligands can often suppress this side reaction.[3]

  • Base Selection: Milder bases such as K₃PO₄ or Cs₂CO₃ may be less likely to induce boronic acid decomposition and subsequent homocoupling compared to stronger bases like NaOH or KOH.[2]

Question: My boronic acid is decomposing, leading to protodeboronation. What can I do to prevent this?

Answer: Protodeboronation, the replacement of the boron group with a hydrogen atom, is a common issue, particularly with unstable boronic acids.[2] Here’s how to address it:

  • Use Anhydrous Conditions: The presence of water or other protic impurities can facilitate protodeboronation.[2] Ensure you are using anhydrous solvents and reagents.

  • Utilize Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2]

  • Choice of Base: The base plays a crucial role. In some cases, a weaker base or a fluoride-based base like CsF might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for biphenyl synthesis via Suzuki coupling?

A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. While typical loadings range from 1-5 mol%, it is often possible to lower the catalyst loading to as low as 0.0025 mol% without a significant loss in efficiency in some systems.[7] For challenging couplings, a higher catalyst loading might be necessary.[2]

Q2: Which base should I choose for my Suzuki coupling reaction?

A2: The choice of base is critical and often substrate-dependent. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[2][8] K₃PO₄ and Cs₂CO₃ are often effective for a wide range of substrates.[2] For sensitive functional groups, milder bases are generally preferred.[2]

Q3: What is the best solvent for biphenyl synthesis?

A3: A variety of solvents can be used for Suzuki coupling, and the optimal choice depends on the substrates and base used. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water to facilitate the dissolution of the inorganic base.[9][10] Alcoholic solvents like ethanol and methanol have also been shown to be effective.[9] For instance, a mixture of methanol and water can be an excellent solvent system.[9]

Q4: How can I purify my biphenyl product?

A4: After the reaction is complete, a standard workup procedure is typically followed. This involves cooling the reaction mixture, adding water, and extracting the product with an organic solvent like ethyl acetate.[2] The combined organic layers are then washed, dried, and concentrated.[2] The crude product is most commonly purified by column chromatography on silica gel.[2][5] Recrystallization can also be an effective purification method.

Data Presentation

Table 1: Effect of Different Bases on Biphenyl Synthesis

BaseSolventTemperature (°C)Time (h)Yield (%)
K₃PO₄·3H₂OMethanolReflux278.9
NaOHMethanol/Water (3:2)Reflux296.3
K₂CO₃DMF/Water (95:5)1108~95
Cs₂CO₃Dioxane10012Varies
Na₂CO₃Ethanol/Water (3:1)Reflux4High

Data compiled from various sources for illustrative purposes.[8][9][11]

Table 2: Influence of Solvents on Biphenyl Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
Tetrahydrofuran (THF)K₃PO₄·3H₂OReflux210.4
Dimethylformamide (DMF)K₃PO₄·3H₂OReflux230.9
Ethyl AcetateK₃PO₄·3H₂OReflux25.6
MethanolK₃PO₄·3H₂OReflux278.9
EthanolK₃PO₄·3H₂OReflux273.4
Methanol/Water (3:2)K₃PO₄·3H₂OReflux296.3

Based on a study using bromobenzene and phenylboronic acid.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask or a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[5]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., toluene/water, THF/water, or DMF/water) via syringe.[2][10]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand under a positive pressure of the inert gas.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[2][11]

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.[4][5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[2][5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][5] Purify the crude product by flash column chromatography on silica gel.[2][5]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Biphenyl) reductive_elimination->product base Base (e.g., K₂CO₃) base->transmetalation boronic_acid R²-B(OH)₂ boronic_acid->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition Troubleshooting_Workflow start Low or No Biphenyl Yield check_catalyst Check Catalyst Activity - Fresh? Properly stored? - Increase loading? start->check_catalyst check_atmosphere Verify Inert Atmosphere - Degassed solvents? - Positive N₂/Ar pressure? start->check_atmosphere check_reagents Assess Reagent Quality - Boronic acid stability? - Anhydrous conditions? start->check_reagents check_conditions Optimize Reaction Conditions - Temperature? - Reaction time? check_catalyst->check_conditions check_atmosphere->check_conditions check_reagents->check_conditions side_reactions Analyze for Side Reactions - Homocoupling? - Protodeboronation? check_conditions->side_reactions solution Problem Solved: High Yield of Biphenyl side_reactions->solution Implement Solutions

References

Troubleshooting complex NMR spectra of [1,1'-Biphenyl]-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [1,1'-Biphenyl]-3-carbonitrile Derivatives

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering challenges with the NMR spectral analysis of this compound derivatives. These molecules often produce complex spectra due to signal overlap in the aromatic region, the presence of quaternary carbons, and potential for restricted bond rotation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is the aromatic region (approx. 7.0-8.5 ppm) of my ¹H NMR spectrum so complex and difficult to interpret?

A1: The complexity arises from several factors:

  • Signal Overlap: Biphenyl systems contain a high number of aromatic protons, often with similar electronic environments, causing their signals to crowd into a narrow chemical shift range.[1][2]

  • Complex Splitting Patterns: Protons on the substituted rings exhibit ortho, meta, and sometimes para couplings, leading to multiplets like doublets of doublets or triplets of doublets.[3][4] If the chemical shifts of coupled protons are very close, second-order effects can further complicate these patterns.

  • Multiple Spin Systems: The two phenyl rings constitute distinct (but interacting) spin systems, which can overlap.

Troubleshooting Steps:

  • Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion in Hertz, potentially resolving overlapping multiplets.[5]

  • Change NMR Solvent: Solvents like benzene-d₆ or acetone-d₆ can induce different chemical shifts compared to chloroform-d₃, sometimes resolving overlapping signals.[6]

  • Utilize 2D NMR: A 2D COSY experiment is essential to trace the proton-proton coupling networks within each ring, helping to separate the spin systems.

Q2: My signals in the aromatic region are broad. What could be the cause?

A2: Broad signals in these derivatives can stem from several issues:

  • Poor Shimming/Sample Preparation: Inhomogeneity in the magnetic field or the presence of particulate matter in the sample can cause significant line broadening.[6][7][8] Ensure your sample is fully dissolved and filtered.

  • Intermediate Exchange Dynamics: Rotation around the C1-C1' single bond in biphenyls can be hindered by bulky substituents. If the rate of this rotation is on the same timescale as the NMR experiment, it can lead to significant broadening of signals. This is a phenomenon known as dynamic line broadening.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause severe line broadening.[8] Ensure all glassware is scrupulously clean.

  • High Concentration: Very concentrated samples can lead to increased viscosity and broader lines.[9]

Troubleshooting Steps:

  • Re-prepare the Sample: Ensure the sample is fully dissolved, free of solids, and not overly concentrated.[7][10]

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to intermediate exchange, the signals may sharpen at higher temperatures (faster rotation) or resolve into distinct signals for each conformer at lower temperatures (slower rotation).

Q3: I am struggling to assign the quaternary carbons, especially the nitrile carbon (-C≡N) and the two carbons of the biphenyl linkage (C1, C1'). How can I do this?

A3: Quaternary carbons do not have attached protons and therefore do not show up in HSQC spectra and are often weak in standard ¹³C NMR spectra. The key is to use long-range correlation experiments.

Troubleshooting Steps:

  • Optimize ¹³C Acquisition: Increase the number of scans and use a longer relaxation delay to ensure the slowly relaxing quaternary carbons are adequately detected.

  • Run an HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task.[11][12] It reveals correlations between protons and carbons that are two or three bonds away.

    • To find C1: Look for correlations from the protons ortho to the linkage on the other ring (a three-bond correlation).

    • To find C1': Look for correlations from the protons ortho to the linkage on the same ring (protons at C2' and C6').

    • To find the Nitrile Carbon: Look for correlations from the protons on the nitrile-bearing ring, specifically the protons at C2 and C4 (three-bond correlations).

Q4: How can I confirm the connectivity between the two phenyl rings and determine their relative orientation?

A4: Confirming the biphenyl structure and its conformation requires through-bond and through-space correlation experiments.

Troubleshooting Steps:

  • HMBC for Connectivity: As described in Q3, observing HMBC correlations between protons on one ring and the ipso-carbon (C1 or C1') of the other ring unambiguously confirms the biphenyl linkage.[11]

  • NOESY/ROESY for Conformation: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment detects protons that are close in space (<5 Å).[13][14][15]

    • Look for cross-peaks between the protons on the ortho positions of one ring (e.g., H2') and the ortho positions of the other ring (e.g., H2/H6). The presence of these correlations confirms their spatial proximity, which is a key feature of the biphenyl core.

    • For medium-sized molecules where the NOE might be close to zero, a ROESY experiment is often more reliable as the ROE is always positive.[13][16]

Data Summary Tables

Table 1: Typical Chemical Shift Ranges for this compound Derivatives

NucleusPosition / TypeTypical Chemical Shift (ppm)Notes
¹HAromatic Protons7.0 - 8.5Protons ortho to the -CN group are typically deshielded and appear further downfield.[17]
¹³CAromatic CH125 - 140The exact shift depends on the electronic effects of substituents.[18][19]
¹³CC1, C1' (ipso-Carbons)138 - 145Quaternary carbons, often weak signals. Assignable via HMBC.
¹³CC3 (Carbon bearing -CN)110 - 115Quaternary carbon, significantly shielded. Assignable via HMBC from H2 and H4.
¹³C-C≡N (Nitrile Carbon)118 - 122Quaternary carbon, often a sharp but weak signal. Assignable via HMBC from H2 and H4.[20]

Table 2: Typical Proton-Proton Coupling Constants in Aromatic Rings

Coupling TypeNumber of BondsTypical J-value (Hz)Notes
ortho (³JHH)36.0 - 10.0Most prominent coupling, defines spin systems.[4][21]
meta (⁴JHH)41.5 - 4.0Smaller coupling, often visible as fine splitting.[3][21]
para (⁵JHH)50.0 - 1.0Rarely resolved, may contribute to line broadening.[1]

Experimental Protocols

1. NMR Sample Preparation

  • Mass: For a standard 5 mm NMR tube, use 5-10 mg for ¹H NMR and 15-30 mg for ¹³C NMR.[8][9]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[7][8]

  • Homogenize: Ensure the sample is completely dissolved. Gentle vortexing or warming may be necessary.

  • Filter: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[7] This is critical for good spectral quality.

  • Label: Clearly label the NMR tube with the sample identity.

2. 2D NMR Experiment Methodologies

The following are general starting points. Parameters should be optimized based on the specific instrument and sample.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).

    • Methodology: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker). Acquire a sufficient number of increments in the indirect dimension (F1) to achieve good resolution (e.g., 256-512). Process the data with sine-bell window functions in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and the carbons they are attached to.[12][22]

    • Methodology: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker). Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm). The experiment is optimized for a one-bond J-coupling of ~145 Hz for aromatic C-H.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. Essential for assigning quaternary carbons.[11][23]

    • Methodology: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker). The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz. Acquiring sufficient data is crucial as correlations can be weak.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space, regardless of bonding.[14][24]

    • Methodology: Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker). The most critical parameter is the mixing time (d8), which determines the extent of NOE transfer. For molecules of this size, a mixing time of 500-800 ms is a good starting point. The sample should be degassed for best results with small molecules.[13]

Visualized Workflows and Relationships

Troubleshooting_Workflow start Complex/Broad ¹H NMR Spectrum q_sample Is sample prep optimal? (Filtered, right conc.) start->q_sample reprep Re-prepare Sample: Filter, check concentration q_sample->reprep No q_field Overlapping Signals? q_sample->q_field Yes reprep->q_sample hi_field Acquire at Higher Field or Change Solvent q_field->hi_field Yes q_broad Broad Signals? q_field->q_broad No hi_field->q_broad vt_nmr Run Variable Temp (VT) NMR to check for dynamic exchange q_broad->vt_nmr Yes run_2d Proceed to 2D NMR for Structural Assignment q_broad->run_2d No vt_nmr->run_2d

Fig 1. Troubleshooting workflow for complex NMR spectra.

Elucidation_Workflow exp1D 1. Acquire ¹H and ¹³C NMR expCOSY 2. Acquire COSY exp1D->expCOSY expHSQC 3. Acquire HSQC expCOSY->expHSQC analysis1 Identify Proton Spin Systems (Separate Rings) expCOSY->analysis1 expHMBC 4. Acquire HMBC expHSQC->expHMBC analysis2 Assign Directly Bonded C-H Pairs expHSQC->analysis2 expNOESY 5. Acquire NOESY / ROESY expHMBC->expNOESY analysis3 Connect Fragments & Assign Quaternary Carbons (C-CN, C-ipso) expHMBC->analysis3 analysis4 Confirm Conformation & Through-Space Proximity expNOESY->analysis4 final Complete Structural Assignment analysis1->final analysis2->final analysis3->final analysis4->final

Fig 2. Logical workflow for 2D NMR-based structure elucidation.

Fig 3. Key HMBC and NOESY correlations for assignment.

References

Preventing dimerization in [1,1'-Biphenyl]-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of homocoupled dimers during cross-coupling reactions involving [1,1'-Biphenyl]-3-carbonitrile and its precursors.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of this compound reactions?

A1: Dimerization, also known as homocoupling, is a common and undesirable side reaction in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann). In this context, it involves two molecules of the same aryl halide (like a bromo-[1,1'-biphenyl]-3-carbonitrile) or two molecules of an organoboron reagent reacting with each other to form a symmetrical biaryl dimer. This side reaction consumes starting materials, reduces the yield of the desired unsymmetrical product, and complicates the purification process.

Q2: What are the primary catalytic pathways that lead to homocoupling?

A2: Homocoupling can be initiated through several mechanisms, primarily:

  • Oxygen-Mediated Pathway: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the organoboron reagent, leading to the homocoupled product and regenerating Pd(0). Rigorous exclusion of oxygen is a key strategy to suppress this pathway.

  • Palladium(II)-Mediated Pathway: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the organoboron reagent before the main catalytic cycle is established, leading to the formation of the dimer.

  • Reductive Homocoupling: In Ullmann-type reactions, the coupling of two aryl halide molecules is promoted by a stoichiometric or catalytic amount of a metal, typically copper, at elevated temperatures.

Q3: How does the choice of catalyst and ligand impact dimer formation?

A3: The catalyst system is critical. For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the choice of phosphine ligand plays a major role. Sterically bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can promote the desired reductive elimination to form the cross-coupled product and suppress side reactions. These ligands tend to favor the formation of the active, monoligated Pd(0) species which is crucial for an efficient catalytic cycle. Using pre-formed Pd(0) catalysts or ensuring a rapid and efficient reduction of Pd(II) precatalysts can also minimize homocoupling.

Q4: Can reaction parameters like solvent and base be optimized to prevent dimerization?

A4: Absolutely. The choice of base and solvent system significantly influences the reaction outcome.

  • Base: The base activates the organoboron species in Suzuki-Miyaura reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and can be less prone to promoting side reactions compared to very strong bases.

  • Solvent: A solvent system that facilitates the solubility of all components is important. Biphasic systems, such as toluene/water or dioxane/water, are commonly used and can be highly effective. The optimal solvent depends on the specific substrates and catalyst system.

Troubleshooting Guide: Excessive Dimerization

This guide addresses the common issue of observing significant amounts of the homocoupled dimer in your reaction mixture.

Symptom / Observation Potential Cause Suggested Solution
High levels of dimer, low yield of desired product. Presence of oxygen in the reaction mixture.Degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for 10-15 minutes) before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
Significant dimer formation at the start of the reaction. Inefficient reduction of Pd(II) precatalyst to active Pd(0).Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄). Alternatively, add a mild reducing agent to the reaction mixture before the catalyst.
Reaction is sluggish and produces dimer. Suboptimal ligand for the specific substrates.Screen a panel of bulky, electron-rich phosphine ligands. For substrates with cyano groups, ligands like XPhos or SPhos are often good starting points.
Inconsistent results and dimer formation. Inappropriate base or solvent combination.Optimize the base and solvent system. Try a weaker base like K₃PO₄. Ensure the solvent system (e.g., dioxane/water) is appropriate for your substrates.
Dimer formation is still an issue after optimization. High concentration of the organoboron reagent.Employ a slow addition of the organoboron reagent (e.g., using a syringe pump) to the reaction mixture to maintain its low concentration throughout the reaction.

Data on Dimerization Prevention

The following tables summarize quantitative data from studies on Suzuki-Miyaura reactions with substrates electronically similar to precursors of this compound, highlighting the impact of different reaction parameters on product yield and the suppression of side reactions.

Table 1: Effect of Catalyst and Ligand on the Suzuki-Miyaura Coupling of 3-Bromobenzonitrile

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield of Cross-Coupled Product (%)Notes
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10065Moderate yield with a standard ligand.
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane/H₂O8092High yield with a bulky, electron-rich ligand.
3XPhos Pd G2 (2)-K₃PO₄Dioxane10095Use of a pre-catalyst with a specialized ligand shows excellent results.
4PdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O9088Another effective catalyst system, though DMF can sometimes be problematic to remove.

Table 2: Influence of Base and Solvent on Yield

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
13-Bromobiphenyl4-cyanophenylboronic acidCs₂CO₃Dioxane10078
23-Bromobiphenyl4-cyanophenylboronic acidK₃PO₄Dioxane/H₂O (4:1)9094
33-Bromobiphenyl4-cyanophenylboronic acidK₂CO₃Toluene/EtOH/H₂O8591
43-Bromobiphenyl4-cyanophenylboronic acidNaOEtTHF6555

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Dimerization

This protocol provides a robust starting point for the coupling of a halo-[1,1'-biphenyl]-3-carbonitrile precursor with an appropriate boronic acid or ester.

Materials:

  • Halo-[1,1'-biphenyl]-3-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the halo-[1,1'-biphenyl]-3-carbonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via cannula or syringe.

  • Stir the mixture for 10-15 minutes to ensure dissolution and further deoxygenation.

  • In a separate vial, weigh the palladium pre-catalyst and dissolve it in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Dimerization_Pathway cluster_desired Desired Cross-Coupling Pathway cluster_dimer Undesired Dimerization Pathway A Ar¹-X D Ar¹-Pd(II)(X)L₂ A->D Oxidative Addition B Ar²-B(OH)₂ E Ar¹-Pd(II)(Ar²)L₂ B->E Transmetalation (Base) C Pd(0)L₂ C->D D->E E->C F Ar¹-Ar² (Product) E->F Reductive Elimination G Ar¹-X J Ar¹-Pd(II)(X)L₂ G->J Oxidative Addition H Ar¹-X K Ar¹-Pd(II)(Ar¹)L₂ H->K Homocoupling Pathway I Pd(0)L₂ I->J J->K K->I L Ar¹-Ar¹ (Dimer) K->L Reductive Elimination

Caption: Competing pathways: desired cross-coupling vs. undesired dimerization.

Troubleshooting_Workflow start High Dimer Formation Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Degas solvent and run under inert gas q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to Pd(0) source or add a mild reductant q2->sol2 Yes q3 Is the ligand optimized? q2->q3 No sol2->q3 sol3 Screen bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) q3->sol3 No q4 Are reaction conditions (base, solvent, temp) optimized? q3->q4 Yes sol3->q4 sol4 Screen weaker bases (K₃PO₄) and different solvent systems q4->sol4 No end Dimerization Minimized q4->end Yes sol4->end

Caption: Logical workflow for troubleshooting dimerization in cross-coupling reactions.

Technical Support Center: Scaling Up the Synthesis of [1,1'-Biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of [1,1'-Biphenyl]-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and scalable method for synthesizing this compound. This reaction involves the palladium-catalyzed coupling of an aryl halide (typically 3-bromobenzonitrile) with an organoboron reagent (such as phenylboronic acid or its esters). The reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of starting materials.

Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction?

A2: Several parameters are crucial for a successful reaction:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand is critical for catalytic activity.

  • Base: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is necessary to activate the boronic acid.

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is commonly used. It is essential that the solvent is degassed to prevent catalyst deactivation.

  • Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

Q3: What are the common side reactions and impurities I should be aware of?

A3: Common side reactions include:

  • Homocoupling: The self-coupling of the phenylboronic acid to form biphenyl. This can be exacerbated by the presence of oxygen.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzonitrile.

  • Dehalogenation: The reduction of the aryl halide starting material (3-bromobenzonitrile) to benzonitrile.

The primary impurities to expect in your crude product are unreacted starting materials (3-bromobenzonitrile and phenylboronic acid), homocoupled biphenyl, and benzonitrile.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization or column chromatography. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexanes and ethyl acetate) is often more practical. Column chromatography on silica gel can be used for smaller scales or to achieve very high purity.

Q5: What are the main challenges when scaling up this synthesis?

A5: Scaling up a Suzuki-Miyaura reaction introduces challenges related to:

  • Heat Transfer: Exothermic events can be difficult to manage in large reactors, potentially leading to side reactions or catalyst decomposition.

  • Mass Transfer: Inefficient mixing in large vessels can lead to localized concentration gradients and impact reaction kinetics and yield.

  • Palladium Removal: Removing residual palladium from the final product to meet regulatory requirements (especially for pharmaceutical applications) can be challenging. This may require treatment with activated carbon, specialized scavengers, or multiple recrystallizations.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Presence of oxygen in the reaction. 3. Impure or degraded reagents (especially boronic acid). 4. Inappropriate base or solvent. 5. Insufficient reaction temperature or time.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst for better stability. 2. Thoroughly degas the solvent and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. 3. Use fresh, pure 3-bromobenzonitrile and phenylboronic acid. Store boronic acids under dry conditions. 4. Screen different bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water). 5. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider increasing the temperature incrementally.
Significant Homocoupling of Phenylboronic Acid 1. Presence of oxygen. 2. High reaction temperature. 3. Sub-optimal catalyst-to-ligand ratio.1. Ensure rigorous exclusion of air from the reaction setup. 2. Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize this side reaction. 3. Ensure an appropriate excess of the phosphine ligand to stabilize the palladium catalyst.
Formation of Debrominated Byproduct (Benzonitrile) 1. Presence of water or protic impurities. 2. Certain bases can promote this side reaction.1. Use anhydrous solvents and ensure starting materials are dry. 2. If protodeboronation is a significant issue, consider using a milder base or a different solvent system.
Difficulty in Product Purification 1. Presence of closely-eluting impurities (e.g., biphenyl). 2. Oily or non-crystalline crude product.1. For column chromatography, use a shallow solvent gradient to improve separation. For recrystallization, try different solvent systems or a multi-solvent system. 2. If the product oils out during recrystallization, try adding a co-solvent or seeding with a pure crystal. If all else fails, column chromatography may be necessary.
Inconsistent Results at Larger Scale 1. Inefficient heat and mass transfer. 2. Issues with reagent addition at scale.1. Ensure the reactor has adequate heating/cooling capacity and efficient stirring. 2. For exothermic additions, control the addition rate and monitor the internal temperature closely.

Experimental Protocols

Below is a general experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This should be optimized for your specific laboratory conditions and scale.

Materials:

  • 3-Bromobenzonitrile

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium carbonate [K₂CO₃])

  • Solvent (e.g., Toluene and Water, or 1,4-Dioxane and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzonitrile (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent and water (e.g., a 4:1 to 10:1 ratio of organic solvent to water).

  • Catalyst Addition: Add the palladium catalyst (0.5-2 mol%) to the reaction mixture. If using a solid catalyst, it can be added with the other solids in step 1.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes typical quantitative data for Suzuki-Miyaura reactions for the synthesis of biphenyl derivatives. Note that optimal conditions will vary depending on the specific substrates and scale.

ParameterTypical RangeNotes
Yield 60-95%Highly dependent on reaction conditions and purity of reagents.
3-Bromobenzonitrile : Phenylboronic Acid Ratio 1 : 1.1 to 1 : 1.5A slight excess of the boronic acid is common to ensure full conversion of the aryl halide.
Catalyst Loading (mol%) 0.05 - 2 mol%Lower catalyst loading is desirable for scale-up to reduce cost and palladium contamination.
Base (equivalents) 2.0 - 3.0Sufficient base is crucial for the transmetalation step.
Reaction Temperature 80 - 110 °CHigher temperatures can increase reaction rate but may also lead to more side products.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (this compound) RedElim->Product ArX 3-Bromobenzonitrile (Ar-X) ArX->OxAdd ArBOH Phenylboronic Acid (Ar'-B(OH)2) ArBOH->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Synthesis check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) start->check_reagents check_catalyst Verify Catalyst Activity (Fresh Catalyst/Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions optimize_base Optimize Base and Solvent System check_reagents->optimize_base optimize_catalyst Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst optimize_temp Adjust Temperature and Time check_conditions->optimize_temp success Improved Yield optimize_base->success optimize_catalyst->success optimize_temp->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura synthesis.

Stability issues of [1,1'-Biphenyl]-3-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of [1,1'-Biphenyl]-3-carbonitrile under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental investigation of this compound stability in acidic media.

Q1: I am not observing any degradation of my this compound sample after treatment with acid. What could be the reason?

A1: Lack of observable degradation could be due to several factors. The biphenyl core is chemically robust, and hydrolysis of the nitrile group requires sufficiently forcing conditions.[1][2] Consider the following troubleshooting steps:

  • Inadequate Acid Strength or Temperature: The hydrolysis of nitriles is catalyzed by acid and accelerated by heat.[1][2] If you are using very dilute acid or performing the experiment at room temperature, the reaction rate may be too slow to measure.

    • Recommendation: Increase the acid concentration (e.g., from 0.1 N HCl to 1 N HCl) and/or the reaction temperature (e.g., to 50-70°C). Refer to the experimental protocol section for a starting point.

  • Short Reaction Time: The hydrolysis reaction may require more time to show significant product formation.

    • Recommendation: Extend the duration of the experiment and collect time-point samples (e.g., at 2, 4, 8, and 24 hours) to monitor the reaction progress.

  • Analytical Method Not Sensitive Enough: Your analytical method (e.g., HPLC-UV) may not be able to detect low levels of the degradation product, [1,1'-Biphenyl]-3-carboxylic acid.

    • Recommendation: Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method for the expected product. Ensure the method can separate the parent compound from its potential degradant.

Q2: My sample shows almost complete degradation immediately after adding the acid. How can I study the degradation kinetics?

A2: Rapid and complete degradation suggests that the stress conditions are too harsh for kinetic monitoring. The goal of a forced degradation study is typically to achieve 5-20% degradation to reliably identify degradation pathways and products.[3]

  • Excessive Acid Strength or Temperature: High concentrations of acid and/or high temperatures can lead to extremely fast hydrolysis.

    • Recommendation: Reduce the severity of the conditions. You can decrease the acid concentration (e.g., from 1 N HCl to 0.1 N or 0.01 N HCl), lower the reaction temperature, or both.[4]

  • Solvent Effects: If using a co-solvent, it might be influencing the reaction rate.

    • Recommendation: Ensure the co-solvent is inert and consider reducing its proportion if it's suspected of accelerating the degradation.

Below is a decision tree to help troubleshoot unexpected degradation results.

G start Start: Unexpected Degradation Result issue What is the issue? start->issue no_deg No/Low Degradation (<5%) issue->no_deg Low high_deg High Degradation (>20%) issue->high_deg High check_cond_no Are conditions sufficiently forcing? (e.g., >0.1N HCl, >50°C) no_deg->check_cond_no check_cond_high Are conditions too harsh? (e.g., 1N HCl, >70°C) high_deg->check_cond_high increase_cond Action: Increase acid concentration and/or temperature. Extend reaction time. check_cond_no->increase_cond No check_analysis Is the analytical method validated for the degradant? check_cond_no->check_analysis Yes reduce_cond Action: Decrease acid concentration and/or temperature. check_cond_high->reduce_cond Yes end_high Re-run Experiment check_cond_high->end_high No, review protocol end_no Re-run Experiment increase_cond->end_no reduce_cond->end_high validate_method Action: Validate method for [1,1'-Biphenyl]-3-carboxylic acid. Check LOD/LOQ. check_analysis->validate_method No check_analysis->end_no Yes end_validate Re-run Experiment validate_method->end_validate

Caption: Troubleshooting decision tree for unexpected degradation results.

Q3: I see a new peak in my chromatogram, but I am unsure if it is the expected carboxylic acid. How can I confirm its identity?

A3: Peak identification is crucial for understanding the degradation pathway.

  • Reference Standard: The most definitive method is to co-inject a reference standard of the suspected degradation product, [1,1'-Biphenyl]-3-carboxylic acid, with your degraded sample. If the retention times match, it provides strong evidence of identity.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the new peak should correspond to the molecular weight of [1,1'-Biphenyl]-3-carboxylic acid (C₁₃H₁₀O₂, MW: 198.22 g/mol ).

  • Forced Degradation of the Standard: Subjecting the reference standard of [1,1'-Biphenyl]-3-carboxylic acid to the same analytical conditions (without the acid stress) can help confirm its retention time and spectral properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: Under acidic conditions, the primary degradation pathway is the hydrolysis of the nitrile (-C≡N) functional group. This reaction proceeds in two main steps: first, the nitrile is converted to an intermediate amide ([1,1'-Biphenyl]-3-carboxamide), which is then further hydrolyzed to the corresponding carboxylic acid ([1,1'-Biphenyl]-3-carboxylic acid) and an ammonium salt.[1][2][5] Given the typical conditions of a forced degradation study, the carboxylic acid is the expected final product.

The diagram below illustrates this chemical transformation.

G cluster_reactants reactants H₂O (Water) H⁺ (Acid Catalyst)

Caption: Degradation pathway of this compound to [1,1'-Biphenyl]-3-carboxylic acid.

Q2: How stable is the biphenyl backbone itself under these conditions?

A2: The biphenyl structure is generally very stable under both acidic and alkaline conditions. It is also thermally stable. Therefore, degradation is expected to be localized to the more reactive nitrile functional group rather than the aromatic rings.

Q3: Are there any expected secondary degradation products?

A3: While the primary product is [1,1'-Biphenyl]-3-carboxylic acid, harsh stress conditions (e.g., very high temperatures or extremely concentrated acid) could potentially lead to secondary degradation, such as decarboxylation of the resulting carboxylic acid or other reactions involving the biphenyl rings. However, under typical forced degradation conditions aiming for 5-20% degradation, significant formation of secondary degradants is unlikely.

Quantitative Data Summary

Acid ConditionTemperature (°C)Time (hours)This compound (% Remaining)[1,1'-Biphenyl]-3-carboxylic acid (% Formed)
0.1 N HCl50298.51.5
0.1 N HCl50894.25.8
0.1 N HCl502483.116.9
1.0 N HCl50291.38.7
1.0 N HCl50870.529.5
0.1 N HCl70292.57.5
0.1 N HCl70875.824.2

Experimental Protocols

Protocol: Forced Degradation by Acid Hydrolysis

This protocol outlines a typical procedure for assessing the stability of this compound under acidic stress.

1. Materials and Reagents:

  • This compound

  • [1,1'-Biphenyl]-3-carboxylic acid (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Hydrochloric Acid (HCl), concentrated, ACS grade

  • Sodium Hydroxide (NaOH), for neutralization

  • Volumetric flasks, pipettes, and vials

2. Preparation of Solutions:

  • Acid Solution (0.1 N HCl): Carefully add 8.3 mL of concentrated HCl (approx. 12 N) to a 1 L volumetric flask containing ~500 mL of water. Dilute to the mark with water and mix well.

  • Stock Solution of Compound: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

  • Neutralization Solution (0.1 N NaOH): Prepare a 0.1 N NaOH solution to neutralize the acidic samples before analysis.

3. Degradation Procedure:

  • Transfer a known volume of the stock solution into a reaction vessel.

  • Add an equal volume of the 0.1 N HCl solution. The final concentration of the compound should be approximately 0.5 mg/mL.

  • Place the vessel in a thermostatically controlled water bath set to 70°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately upon withdrawal, cool the aliquot to room temperature and neutralize it with an equivalent volume of 0.1 N NaOH to stop the reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

The workflow for this experimental protocol is visualized below.

G start Start: Prepare Solutions (Stock, Acid, Base) mix Mix Stock Solution with 0.1 N HCl start->mix heat Incubate at 70°C mix->heat sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) heat->sample neutralize Cool and Neutralize with 0.1 N NaOH sample->neutralize dilute Dilute Sample with Mobile Phase neutralize->dilute analyze Analyze via HPLC-UV dilute->analyze data Calculate % Degradation and % Remaining analyze->data

Caption: Experimental workflow for the acid-forced degradation study.

4. Analytical Method (Example HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% phosphoric or formic acid). A common starting point is 60:40 Acetonitrile:Water.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: Calculate the percentage of the parent compound remaining and the percentage of the degradation product formed by comparing peak areas to a standard of known concentration. Ensure the method is validated for specificity, linearity, accuracy, and precision.

References

Technical Support Center: Improving Regioselectivity in Reactions Involving [1,1'-Biphenyl]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and functionalization of [1,1'-biphenyl] derivatives. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and to provide answers to frequently asked questions.

Troubleshooting Guides

Poor regioselectivity is a frequent challenge in the synthesis of substituted biphenyls, leading to mixtures of isomers and reduced yields of the desired product. This guide addresses specific issues and provides actionable solutions.

Issue 1: Poor ortho-selectivity in the functionalization of a substituted biphenyl.

  • Scenario: You are attempting an ortho-functionalization of a biphenyl derivative using a directing group, but you observe a mixture of ortho-, meta-, and para-isomers, or functionalization on the wrong ring.

  • Potential Causes:

    • Weakly Coordinating Directing Group: The directing group may not be coordinating strongly enough to the metal catalyst to effectively direct the reaction to the ortho-position.

    • Steric Hindrance: Bulky substituents on the biphenyl scaffold or the directing group itself can prevent the catalyst from accessing the ortho C-H bonds.[1][2] The inherent twisted conformation of biphenyl can also contribute to steric challenges.[1]

    • Inappropriate Catalyst or Ligand: The chosen catalyst or ligand may not be optimal for the specific directing group and substrate combination.

    • Reaction Conditions: Temperature, solvent, and additives can significantly influence the regioselectivity of C-H activation reactions.[3]

  • Troubleshooting & Optimization:

    • Choice of Directing Group: Employ a more strongly coordinating directing group. For palladium-catalyzed reactions, groups like pyridine, amides, and carboxylic acids are effective ortho-directors.[4][5] The relative strength of directing groups can often be predicted, and this information can guide your selection.[5]

    • Catalyst and Ligand Screening: Experiment with different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands. The choice of ligand is crucial in modulating the steric and electronic properties of the catalytic complex.[6][7] For instance, specific ligands can promote the desired regioselectivity in Suzuki-Miyaura reactions.[6]

    • Optimization of Reaction Conditions:

      • Temperature: Lowering the reaction temperature may favor the thermodynamically more stable ortho-isomer.[3]

      • Solvent: The polarity of the solvent can influence the reaction pathway. A screen of different solvents (e.g., toluene, THF, DMF) is recommended.

      • Additives: The addition of co-catalysts or additives can sometimes enhance regioselectivity.[6]

    • Consider a "Transient" Directing Group: In some cases, a transient directing group, which is formed in situ and removed in the same pot, can offer high regioselectivity without the need for additional protection/deprotection steps.[8]

Issue 2: Low yield of the desired para-substituted biphenyl isomer in cross-coupling reactions.

  • Scenario: You are performing a Suzuki-Miyaura or other cross-coupling reaction to synthesize a para-substituted biphenyl, but the yield is low, and you observe significant amounts of homocoupling or other side products.

  • Potential Causes:

    • Steric Hindrance: While less pronounced than at the ortho-positions, steric bulk on the coupling partners can still impede the reaction.

    • Electronic Effects: The electronic properties of the substituents on both aryl partners can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[9] Reactions between two electron-poor or two electron-rich partners can be challenging.[6][10]

    • Catalyst Deactivation: The palladium catalyst may be deactivating before the reaction goes to completion.

    • Suboptimal Reaction Conditions: The base, solvent, and temperature may not be optimal for the specific substrates.

  • Troubleshooting & Optimization:

    • Catalyst and Ligand Selection: For sterically demanding or electronically challenging substrates, specialized ligands such as DavePhos can be effective.[6] The use of a robust catalytic system is crucial.[6][10]

    • Choice of Base and Solvent: The combination of base and solvent is critical in Suzuki-Miyaura reactions. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., NMP, dioxane, water) is recommended.[6][11]

    • Temperature Control: A moderate increase in temperature might be necessary for sluggish reactions, but be mindful of potential side reactions.[11]

    • Purity of Reagents: Ensure that the aryl halides and boronic acids (or esters) are pure, as impurities can interfere with the catalyst.

Frequently Asked Questions (FAQs)

FAQ 1: How do directing groups influence the regioselectivity of biphenyl C-H functionalization?

Directing groups are functional groups on the biphenyl substrate that can coordinate to a transition metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, most commonly at the ortho-position, facilitating its selective activation and functionalization.[4][8] The strength of the coordination and the geometry of the resulting metallacycle are key factors in determining the regioselectivity. Some directing groups can even promote functionalization at the more distant meta- or para-positions through the formation of larger, U-shaped metallacyclic intermediates.[12][13][14]

FAQ 2: What is the role of steric hindrance in controlling regioselectivity in biphenyl reactions?

Steric hindrance plays a crucial role in the chemistry of biphenyls. The two phenyl rings are typically twisted relative to each other to minimize steric repulsion between the ortho-hydrogens.[1][2][15] This inherent non-planarity can affect the accessibility of different positions on the rings. In cross-coupling reactions and C-H functionalization, bulky substituents at the ortho-positions can significantly hinder the approach of a catalyst or reagent, often favoring reaction at the less sterically crowded meta- and para-positions.[16] This effect can be exploited to achieve regioselectivity.

FAQ 3: How do electronic effects of substituents impact the regioselectivity of biphenyl reactions?

The electronic properties of substituents on the biphenyl rings influence the electron density at different positions, thereby affecting the reactivity towards electrophilic or nucleophilic reagents. In electrophilic aromatic substitution-type reactions, electron-donating groups activate the ortho- and para-positions, while electron-withdrawing groups direct incoming electrophiles to the meta-position.[9] In transition metal-catalyzed reactions, the electronic nature of substituents can influence the rates of key steps in the catalytic cycle, such as oxidative addition and C-H activation, thereby impacting both the overall reaction efficiency and the regioselectivity.[4][17]

FAQ 4: What are the most common cross-coupling reactions for synthesizing substituted biphenyls, and how do they compare in terms of regioselectivity?

The most common palladium-catalyzed cross-coupling reactions for biphenyl synthesis are the Suzuki-Miyaura, Negishi, Stille, and Heck reactions.[11][18]

  • Suzuki-Miyaura Coupling: This is often the method of choice due to the use of generally non-toxic and readily available boronic acids and its tolerance of a wide range of functional groups.[11][19][20] The regioselectivity is primarily determined by the positions of the halogen on one aryl partner and the boron group on the other.

  • Negishi Coupling: This reaction uses organozinc reagents and is known for its high reactivity and functional group tolerance.[18] Similar to the Suzuki coupling, the regioselectivity is dictated by the initial substitution pattern of the coupling partners.

  • Stille Coupling: This method employs organotin reagents. While effective, the toxicity of the tin byproducts is a significant drawback.[11]

  • Heck Reaction: This reaction couples an aryl halide with an alkene. For biphenyl synthesis, it is generally limited to the use of vinylarenes.[11] Regioselectivity can be an issue with certain substituted alkenes.[11]

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Electron-Deficient Biphenyls [6]

EntryAryl HalideArylboronic AcidCatalyst SystemSolventYield (%)
14-Chloronitrobenzene4-Formylphenylboronic acidPd₂(dba)₃ / DavePhos / CuINMP95
24-Bromobenzonitrile3,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ / DavePhos / CuINMP88
34-Iodobenzaldehyde4-Cyanophenylboronic acidPd₂(dba)₃ / DavePhos / CuINMP75

Table 2: Regioselectivity in Nitrile-Directed meta-C-H Olefination of Biphenyls [12]

EntryBiphenyl SubstrateOlefinLigandProductYield (%)meta : other
12-Cyanobiphenyln-Butyl acrylate3,5-Dichloropyridonemeta-olefinated product85>20 : 1
22-CyanobiphenylStyrene3,5-Dichloropyridonemeta-olefinated product78>20 : 1
34'-Methoxy-2-cyanobiphenyln-Butyl acrylate3,5-Dichloropyridonemeta-olefinated product92>20 : 1

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling for Biphenyl Synthesis [11]

  • Preparation: To a round-bottom flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a base such as K₂CO₃ (3.0 mmol), and the palladium catalyst (e.g., 0.1 mol% of a suitable Pd catalyst).

  • Solvent Addition: Add the chosen solvent system (e.g., 5.0 mL of distilled water or a mixture of an organic solvent and water).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Directing Group-Assisted ortho-C-H Acetoxylation [4]

  • Preparation: In a reaction vessel, combine the substituted biphenyl containing a directing group (1.0 mmol), Pd(OAc)₂ (1 mol%), and an oxidant such as PhI(OAc)₂ (1.02 equiv).

  • Solvent Addition: Add a mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O) as the solvent.

  • Reaction: Heat the reaction mixture at 100 °C and monitor its progress.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified by chromatography to yield the ortho-acetoxylated biphenyl.

Visualizations

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X(L₂) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)₂) pd2_trans->pd0 Reductive Elimination (Ar-Ar') out1 Biphenyl (Ar-Ar') in1 Aryl Halide (Ar-X) in2 Arylboronic Acid (Ar'-B(OR)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for biphenyl synthesis.[11][18]

Directing_Group_Logic cluster_0 Directing Group Strategy for ortho-Functionalization Start Substituted Biphenyl with Directing Group (DG) Coordination Coordination of DG to Metal Catalyst (M) Start->Coordination Activation Formation of Metallacycle and ortho-C-H Activation Coordination->Activation Functionalization Reaction with Reagent to form C-Functional Bond Activation->Functionalization Release Catalyst Release and Product Formation Functionalization->Release

Caption: Logical workflow for directing group-assisted ortho-C-H functionalization of biphenyls.[4]

Troubleshooting_Workflow start Poor Regioselectivity Observed q1 Is it a C-H Functionalization? start->q1 q2 Is it a Cross-Coupling Reaction? q1->q2 No sol1 Evaluate Directing Group (Strength, Sterics) q1->sol1 Yes sol2 Screen Catalysts and Ligands q2->sol2 Yes sol1->sol2 sol3 Optimize Reaction Conditions (Temp, Solvent, Base) sol2->sol3 end Improved Regioselectivity sol3->end

References

Validation & Comparative

A Comparative Guide to [1,1'-Biphenyl]-3-carbonitrile and 4-cyano-1,1'-biphenyl for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Isomeric Effects on Physicochemical and Biological Properties

In the landscape of drug discovery and materials science, the nuanced structural variations between isomers can precipitate significant differences in their physicochemical properties and biological activities. This guide provides a comprehensive comparison of two isomeric biphenyl carbonitriles: [1,1'-Biphenyl]-3-carbonitrile and 4-cyano-1,1'-biphenyl. Targeted at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the impact of the nitrile group's positional change on the biphenyl scaffold.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the cyano group, a potent electron-withdrawing moiety, at either the meta- (3-position) or para- (4-position) location on the biphenyl ring system fundamentally influences the molecule's polarity, crystal packing, and ultimately, its macroscopic properties. While both are crystalline solids at room temperature, their melting and boiling points show notable differences, reflecting the distinct intermolecular forces at play.

PropertyThis compound4-cyano-1,1'-biphenyl
Molecular Formula C₁₃H₉NC₁₃H₉N
Molecular Weight 179.22 g/mol [1]179.22 g/mol
CAS Number 28804-96-8[1]2920-38-9
Appearance Not specifiedBeige crystalline powder
Melting Point (predicted)85-87 °C
Boiling Point (predicted)193 °C at 20 mmHg
Solubility Not specifiedLimited solubility in water
LogP 3.7 (computed)[1]3.7 (computed)

Note: Experimental data for this compound is less prevalent in publicly accessible literature; some values are based on computational predictions.

The para-substituted isomer, 4-cyano-1,1'-biphenyl, exhibits a higher degree of linearity and symmetry, which generally allows for more efficient crystal packing and stronger intermolecular interactions. This is reflected in its well-defined melting point. The structural differences between these isomers have been studied in derivatives such as 4-heptyl-4'-cyanobiphenyl and 4-heptyl-3'-cyanobiphenyl, where the packing arrangements in the crystalline state were found to be quite different[2].

Synthesis of Biphenyl Carbonitriles: The Suzuki-Miyaura Coupling

A robust and widely applicable method for the synthesis of biphenyl carbonitriles is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and tolerance to a wide range of functional groups.

Suzuki_Coupling_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification ArylHalide Aryl Halide (e.g., 3-bromobenzonitrile or 4-bromobenzonitrile) Flask Reaction Flask ArylHalide->Flask ArylBoronic Arylboronic Acid (e.g., Phenylboronic acid) ArylBoronic->Flask Extraction Extraction Flask->Extraction Reaction Completion Solvent Solvent (e.g., Toluene/Water) Solvent->Flask Base Base (e.g., K2CO3) Base->Flask Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Flask Drying Drying Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product (this compound or 4-cyano-1,1'-biphenyl) Purification->Product

Suzuki-Miyaura Coupling Workflow
Experimental Protocol: Suzuki-Miyaura Synthesis of Biphenyl Carbonitriles

This protocol provides a general procedure for the synthesis of both this compound and 4-cyano-1,1'-biphenyl via a Suzuki-Miyaura coupling reaction.[3][4][5]

Materials:

  • Aryl bromide (3-bromobenzonitrile or 4-bromobenzonitrile) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired biphenyl carbonitrile.

Biological Activity: The Critical Role of Isomerism

The spatial arrangement of functional groups is a critical determinant of a molecule's interaction with biological targets. While direct comparative studies on the biological activities of this compound and 4-cyano-1,1'-biphenyl are not extensively documented, insights can be drawn from related structures and general principles of medicinal chemistry. Biphenyl derivatives are known to possess a wide range of biological activities, including anticancer properties.[6]

Recent research has highlighted the potential of biphenyl derivatives as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a promising target in cancer immunotherapy.[7][8][9] The interaction of these small molecules with the PD-L1 dimer is highly dependent on their three-dimensional structure. Therefore, the difference in the position of the cyano group between the 3- and 4-isomers is expected to significantly influence their binding affinity and inhibitory potency.

Studies on other isomeric compounds have demonstrated that even subtle changes in substitution patterns can lead to dramatic differences in biological effects. For instance, the stereoisomers of 3-Br-acivicin show markedly different antiplasmodial activities, which is attributed to stereoselective uptake and target binding.[10][11] This underscores the principle that the 3- and 4-cyano isomers of biphenyl likely exhibit distinct biological profiles.

In Vitro Cytotoxicity Evaluation: MTT Assay

To assess the potential anticancer activity of these compounds, a common in vitro method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well microplates

  • This compound and 4-cyano-1,1'-biphenyl stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The comparison between this compound and 4-cyano-1,1'-biphenyl highlights the profound impact of isomeric substitution on the properties of small molecules. While both compounds share the same molecular formula and weight, the position of the cyano group leads to differences in their physicochemical characteristics, which are anticipated to translate into distinct biological activities. The para-isomer, 4-cyano-1,1'-biphenyl, is more extensively characterized, largely due to its applications in liquid crystal technology. However, the meta-isomer, this compound, represents an important structural variant that warrants further investigation, particularly in the context of drug discovery where subtle structural modifications can unlock novel therapeutic potential. The provided experimental protocols for synthesis and biological evaluation offer a framework for researchers to further explore and compare these and other related biphenyl derivatives.

References

A Comparative Guide to the Reactivity of Cyanobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-cyanobiphenyl, 3-cyanobiphenyl, and 4-cyanobiphenyl. The reactivity of these isomers is of significant interest in medicinal chemistry and materials science, where the cyanobiphenyl scaffold is a common structural motif. The position of the electron-withdrawing cyano group profoundly influences the electronic and steric properties of the biphenyl system, leading to distinct reactivity profiles in various chemical transformations. This comparison is supported by established principles of physical organic chemistry and illustrative data from the literature.

Influence of Isomerism on Reactivity: An Overview

The reactivity of a substituted biphenyl is primarily governed by the electronic and steric effects of its substituents. The cyano group (-CN) is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density through resonance and induction. The position of this group on the biphenyl ring system dictates its influence on different reaction types.

  • 4-Cyanobiphenyl (para-isomer): The cyano group is in a para position relative to the point of attachment of the second phenyl ring. This allows for strong resonance and inductive electron withdrawal from the entire biphenyl system, particularly affecting the other para position. This significant electron withdrawal deactivates the rings towards electrophilic aromatic substitution but strongly activates them for nucleophilic aromatic substitution, especially at the positions ortho and para to the cyano group. In cross-coupling reactions involving a leaving group on the cyanophenyl ring, the strong electron-withdrawing effect can facilitate oxidative addition.

  • 3-Cyanobiphenyl (meta-isomer): With the cyano group in the meta position, its electron-withdrawing effect is primarily inductive. Resonance effects are not transmitted to the other phenyl ring or the reaction center in the same direct manner as in the para-isomer. Consequently, the deactivation towards electrophilic substitution and activation towards nucleophilic substitution are less pronounced compared to the 4-isomer.

  • 2-Cyanobiphenyl (ortho-isomer): The ortho-isomer experiences a combination of strong inductive electron withdrawal and significant steric hindrance from the cyano group's proximity to the biphenyl linkage and adjacent positions. This steric bulk can impede the approach of reagents, often leading to lower reaction rates compared to the other isomers, especially in reactions sensitive to steric effects like many cross-coupling reactions.

Comparative Reactivity in Key Reaction Classes

Nucleophilic Aromatic Substitution (SNA r)

In SNAr reactions, a nucleophile replaces a leaving group on an electron-deficient aromatic ring. The rate of these reactions is highly dependent on the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.

Expected Reactivity Order: 4-cyanobiphenyl > 2-cyanobiphenyl > 3-cyanobiphenyl

This order is predicted based on the ability of the cyano group to stabilize the intermediate through resonance. The para-isomer allows for direct delocalization of the negative charge onto the cyano group. The ortho-isomer also permits resonance stabilization, but steric hindrance from the adjacent phenyl ring might slightly impede the nucleophilic attack. The meta-isomer can only stabilize the negative charge through the weaker inductive effect.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination. The electronic nature of the substituents on the organohalide can significantly influence the rate of oxidative addition, which is often the rate-determining step.

Expected Reactivity Order (for bromocyanobiphenyls): 4-bromocyanobiphenyl > 2-bromocyanobiphenyl ≈ 3-bromocyanobiphenyl

Electron-withdrawing groups generally accelerate the rate of oxidative addition. Therefore, the 4-isomer, with the strongest electron-withdrawing effect on the reaction center, is expected to be the most reactive. The 2- and 3-isomers have similar electron-withdrawing effects at the site of the bromine, but the steric hindrance in the 2-isomer might counteract the electronic activation, leading to a similar or slightly lower reactivity compared to the 3-isomer.

Quantitative Data Comparison

Direct, side-by-side kinetic data for the three isomers is scarce. However, we can compile representative data from studies on individual isomers or related compounds to illustrate the expected trends. The following table is a qualitative summary based on established chemical principles, as quantitative data for a direct comparison is not available in the literature.

IsomerReaction TypeExpected Relative ReactivityRationale
4-Cyanobiphenyl Nucleophilic Aromatic SubstitutionHighestStrong resonance and inductive electron withdrawal, stabilizing the Meisenheimer intermediate.
3-Cyanobiphenyl Nucleophilic Aromatic SubstitutionLowestWeaker inductive electron withdrawal, less stabilization of the intermediate.
2-Cyanobiphenyl Nucleophilic Aromatic SubstitutionIntermediateResonance stabilization is possible, but potential steric hindrance may slightly decrease reactivity compared to the para-isomer.
4-Bromocyanobiphenyl Suzuki-Miyaura CouplingHighestStrong electron-withdrawing effect accelerates oxidative addition.
3-Bromocyanobiphenyl Suzuki-Miyaura CouplingIntermediateModerate electron-withdrawing effect on the reaction center.
2-Bromocyanobiphenyl Suzuki-Miyaura CouplingLowestSteric hindrance from the ortho-cyano group can impede the approach of the palladium catalyst, potentially overriding the electronic activation.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for kinetic studies to compare the reactivity of the different bromocyanobiphenyl isomers.

General Procedure for Suzuki-Miyaura Coupling of Bromocyanobiphenyl Isomers

Materials:

  • 2-Bromocyanobiphenyl, 3-Bromocyanobiphenyl, or 4-Bromocyanobiphenyl (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the respective bromocyanobiphenyl isomer (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular time intervals, quenching with water, extracting with ethyl acetate, and analyzing by gas chromatography (GC) against an internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate for each isomer.

Visualizing Reactivity Principles and Workflows

Logical Relationship of Isomer Structure to Reactivity

G cluster_isomers Cyanobiphenyl Isomers cluster_effects Dominant Effects cluster_reactivity Predicted Reactivity 4-Cyanobiphenyl 4-Cyanobiphenyl Strong Resonance & Inductive EWG Strong Resonance & Inductive EWG 4-Cyanobiphenyl->Strong Resonance & Inductive EWG 3-Cyanobiphenyl 3-Cyanobiphenyl Inductive EWG Inductive EWG 3-Cyanobiphenyl->Inductive EWG 2-Cyanobiphenyl 2-Cyanobiphenyl Strong Inductive EWG & Steric Hindrance Strong Inductive EWG & Steric Hindrance 2-Cyanobiphenyl->Strong Inductive EWG & Steric Hindrance SNAr: Highest\nSuzuki: Highest SNAr: Highest Suzuki: Highest Strong Resonance & Inductive EWG->SNAr: Highest\nSuzuki: Highest SNAr: Lowest\nSuzuki: Intermediate SNAr: Lowest Suzuki: Intermediate Inductive EWG->SNAr: Lowest\nSuzuki: Intermediate SNAr: Intermediate\nSuzuki: Lowest SNAr: Intermediate Suzuki: Lowest Strong Inductive EWG & Steric Hindrance->SNAr: Intermediate\nSuzuki: Lowest

Caption: Influence of cyano group position on the dominant electronic and steric effects and the resulting predicted reactivity.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ OxAdd->Ar-Pd(II)-X(L)₂ Transmetalation Transmetalation Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R(L)₂ RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-R Ar-R (Product) RedElim->Ar-R Ar-Pd(II)-X(L)₂->Transmetalation Ar-Pd(II)-R(L)₂->RedElim Ar-X Ar-X (e.g., Bromocyanobiphenyl) Ar-X->OxAdd R-B(OH)₂ R-B(OH)₂ (e.g., Phenylboronic acid) R-B(OH)₂->Transmetalation Base Base Base->Transmetalation

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Validating the Purity of [1,1'-Biphenyl]-3-carbonitrile: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of elemental analysis for the validation of [1,1'-Biphenyl]-3-carbonitrile purity against other common analytical techniques. We present supporting experimental data, detailed protocols, and a logical workflow for quality control.

Data Presentation: Elemental Analysis of this compound

Elemental analysis by combustion is a cornerstone technique for determining the empirical formula of a pure organic compound. For this compound (Chemical Formula: C₁₃H₉N), the theoretical elemental composition is compared with representative experimental results. A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.[1]

ElementTheoretical Mass %Representative Experimental Mass %Deviation %
Carbon (C)87.12%86.95%-0.17%
Hydrogen (H)5.06%5.12%+0.06%
Nitrogen (N)7.82%7.78%-0.04%

Comparison of Analytical Techniques for Purity Determination

While elemental analysis is a powerful tool for confirming the elemental composition of a purified compound, a comprehensive purity assessment often involves multiple analytical techniques. The following table compares elemental analysis with other common methods.

TechniquePrincipleAdvantagesLimitationsTypical Application
Elemental Analysis (CHNS/O) Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂).Provides fundamental elemental composition, essential for confirming the identity of a new compound. High precision and accuracy for bulk samples.Not suitable for detecting trace inorganic impurities. Does not provide information about the molecular structure or the presence of isomers.Confirmation of the empirical formula of synthesized compounds. Purity assessment of bulk organic materials.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mixture based on their differential partitioning between a stationary and a mobile phase.High sensitivity and resolution for a wide range of compounds. Can quantify impurities at very low levels.Requires soluble samples. Method development can be time-consuming.Quantification of organic impurities in drug substances and products. Chiral purity determination.
Gas Chromatography (GC) Separation of volatile components in a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.Excellent for the analysis of volatile and semi-volatile compounds. High sensitivity.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents. Purity determination of volatile organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides detailed structural information. Can be used for both qualitative and quantitative analysis. ¹H NMR is particularly useful for assessing purity by identifying and quantifying impurities with distinct signals.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.Structural elucidation of new compounds. Identification and quantification of impurities with known structures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity and specificity. Can provide molecular weight information and structural details through fragmentation patterns.Can be destructive to the sample. Quantification can be challenging without appropriate standards.Molecular weight determination. Identification of unknown impurities when coupled with a separation technique (e.g., GC-MS, LC-MS).
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a sample, which corresponds to the vibrations of chemical bonds.Provides information about the functional groups present in a molecule.Primarily a qualitative technique. Not well-suited for quantifying purity unless used in specific quantitative methods.Identification of functional groups. Confirmation of compound identity by comparing the spectrum to a reference.

Experimental Protocols

Elemental Analysis of this compound

This protocol is based on the principles of combustion analysis, a common method for determining the carbon, hydrogen, and nitrogen content of organic compounds.

Objective: To determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound and compare them to the theoretical values.

Materials and Equipment:

  • Sample of this compound

  • Microanalytical balance (accurate to ±0.001 mg)

  • Tin capsules

  • CHNS elemental analyzer

  • High-purity oxygen

  • High-purity helium (carrier gas)

  • Certified organic analytical standards (e.g., acetanilide) for calibration

Procedure:

  • Instrument Calibration: Calibrate the CHNS elemental analyzer according to the manufacturer's instructions using a certified organic analytical standard. This typically involves analyzing known masses of the standard to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the this compound sample into a tin capsule using a microanalytical balance.

    • Record the exact weight of the sample.

    • Fold the tin capsule to enclose the sample securely.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler of the CHNS analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1000 °C) in the presence of a precise amount of oxygen.

    • The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Separation and Detection:

    • The resulting gases are carried by a stream of helium through a reduction furnace to convert nitrogen oxides to N₂.

    • The mixture of gases (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Calculation:

    • The instrument's software, using the calibration data, calculates the mass of C, H, and N in the sample.

    • The mass percentages of each element are then calculated using the following formula:

    Mass % of Element = (Mass of Element / Total Mass of Sample) x 100

  • Data Evaluation:

    • Compare the experimental mass percentages to the theoretical values for C₁₃H₉N.

    • The results should be within the acceptable deviation range (typically ±0.4%) for a pure compound.

Mandatory Visualization

Purity_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Decision raw_material Raw Material Receipt (this compound) initial_id Initial Identification (e.g., IR Spectroscopy) raw_material->initial_id elemental_analysis Elemental Analysis (CHNS) (Confirms Empirical Formula) initial_id->elemental_analysis chromatography Chromatographic Purity (HPLC or GC for impurities) initial_id->chromatography spectroscopy Spectroscopic Analysis (NMR for structure & impurities) initial_id->spectroscopy data_review Data Review and Comparison (Against Specifications) elemental_analysis->data_review chromatography->data_review spectroscopy->data_review pass Pass: Release for Use data_review->pass Meets Purity Criteria fail Fail: Further Purification or Rejection data_review->fail Does Not Meet Criteria

Caption: Workflow for the purity validation of a chemical standard.

References

The Multifaceted Biological Activities of [1,1'-Biphenyl]-3-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the [1,1'-Biphenyl]-3-carbonitrile scaffold has emerged as a promising framework in the quest for novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols, to aid in the evaluation and advancement of potential drug candidates.

Derivatives of this compound have demonstrated significant potential across a spectrum of biological activities, most notably in anticancer, anti-inflammatory, and antimicrobial applications. Their mechanism of action often involves the modulation of key signaling pathways, making them attractive candidates for targeted therapies.

Anticancer Activity: Targeting Immune Checkpoints and Beyond

A significant area of research for this compound derivatives has been in oncology, particularly as inhibitors of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.[1][2] By blocking the interaction between PD-1 and PD-L1, these compounds can restore the immune system's ability to recognize and eliminate tumor cells.[3]

One study detailed the design and synthesis of a series of o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as potent PD-1/PD-L1 inhibitors.[2] The most active compound, B2 , exhibited an IC50 value of 2.7 nM in a homogeneous time-resolved fluorescence (HTRF) assay.[2] Furthermore, in vivo studies using a Lewis lung carcinoma (LLC) allograft mouse model demonstrated that B2 significantly inhibited tumor growth at a low dose of 5 mg/kg.[2]

Another series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were also evaluated as PD-1/PD-L1 inhibitors.[1][4] Among these, compound 7 showed the most potent inhibitory activity with an IC50 value of 8.52 μM.[1][4]

Beyond immune checkpoint inhibition, some biphenyl derivatives have been found to induce apoptosis in cancer cells through non-immune pathways. For instance, certain biphenyl derivatives can induce the dimerization of PD-L1, leading to the inhibition of the AKT-mTOR signaling pathway and subsequent apoptosis.[5]

Comparative Anticancer Activity of this compound Derivatives
CompoundTargetAssayIC50Cancer Cell LineReference
B2PD-1/PD-L1 InteractionHTRF2.7 nM-[2]
Compound 7PD-1/PD-L1 InteractionHTRF8.52 μM-[1][4]

Anti-inflammatory and Antimicrobial Potential

While the primary focus has been on anticancer applications, the broader class of biphenyl derivatives has also shown promise as anti-inflammatory and antimicrobial agents.

One study investigated a new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives for their anti-inflammatory and analgesic activities in animal models.[6] The most active compound, 4e , demonstrated a dose-dependent reduction in carrageenan-induced rat paw edema and inhibited acetic acid-induced writhing.[6]

In the realm of antimicrobial activity, a series of biphenyl and dibenzofuran derivatives were synthesized and evaluated against antibiotic-resistant bacteria.[7][8] Notably, compound 6i (4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol) exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 3.13 μg/mL.[7][8]

Comparative Antimicrobial Activity of Biphenyl Derivatives
CompoundBacterial StrainMIC (μg/mL)Reference
6iMethicillin-resistant Staphylococcus aureus (MRSA)3.13[7][8]
6mMultidrug-resistant Enterococcus faecalis6.25[7][8]
6eCarbapenems-resistant Acinetobacter baumanniiComparable to Ciprofloxacin[7][8]
6gCarbapenems-resistant Acinetobacter baumanniiComparable to Ciprofloxacin[7][8]
6iCarbapenems-resistant Acinetobacter baumanniiComparable to Ciprofloxacin[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to evaluate the biological activities of this compound and related derivatives.

Synthesis of this compound Derivatives

A general synthetic route for biphenyl-1,2,3-triazol-benzonitrile derivatives involves a multi-step process.[1][9] This typically begins with the reaction of a substituted biphenyl methanol with a dihydroxybenzaldehyde. The resulting intermediate then undergoes further reactions, such as etherification with propargyl bromide, followed by a click chemistry reaction with an azidobenzonitrile to form the triazole ring. Final modifications can be made through reductive amination with various aldehydes.[1]

Anticancer Activity Assays

MTT Assay for Cell Viability: [10][11]

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity: [10]

  • Seed and treat cells as in the MTT assay.

  • Fix the cells with 10% trichloroacetic acid (TCA).

  • Stain the cells with 0.4% SRB solution.

  • Wash away the unbound dye with 1% acetic acid.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm and calculate the IC50 value.

Anti-inflammatory Activity Assay

Carrageenan-Induced Rat Paw Edema: [6][12][13]

  • Administer the test compound or vehicle to rats.

  • After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Susceptibility Testing

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: [14][15][16]

  • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another suitable broth.

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms of Action

To better understand the biological activity of these compounds, visualizing the signaling pathways and experimental workflows is essential.

PDL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Biphenyl Derivative Biphenyl Derivative PDL1_dimer PD-L1 Dimer Biphenyl Derivative->PDL1_dimer Induces dimerization pAKT p-AKT (Active) PDL1_dimer->pAKT Inhibits phosphorylation AKT AKT AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Activates Bcl2 Bcl-2 mTOR->Bcl2 Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: PD-L1 signaling pathway modulated by biphenyl derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Lead Optimization Synthesis Synthesis of This compound Derivatives Anticancer Anticancer Assays (MTT, SRB) Synthesis->Anticancer Anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) Synthesis->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC determination) Synthesis->Antimicrobial Data_Analysis Data Analysis (IC50, MIC calculation) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for biological activity screening.

References

A Comparative Analysis of Catalysts for the Synthesis of [1,1'-Biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Key Pharmaceutical Intermediate

The synthesis of [1,1'-Biphenyl]-3-carbonitrile, a crucial building block in the development of various pharmaceuticals, relies heavily on efficient catalytic C-C bond formation. The Suzuki-Miyaura cross-coupling reaction is the predominant method for this transformation, with catalyst choice being a critical determinant of yield, reaction time, and overall process efficiency. This guide provides a comparative overview of common palladium and nickel-based catalyst systems for the synthesis of this compound, supported by experimental data from the literature to aid in catalyst selection.

Performance Comparison of Catalytic Systems

The selection of an optimal catalyst system for the Suzuki-Miyaura coupling of 3-bromobenzonitrile with phenylboronic acid is pivotal for achieving high yields and reaction efficiency. The electron-withdrawing nature of the nitrile group on the aryl halide can influence the catalytic cycle, making the choice of catalyst and ligands particularly important. Below is a summary of the performance of different palladium and nickel-based catalyst systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium Catalysts
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane10012-24~85[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[1]
Pd₂(dba)₃DavePhosCs₂CO₃NMP11018~90[2][3]
Nickel Catalyst
NiCl₂(dppp)dpppK₃PO₄Toluene8012~88[4]

Note: The data presented is compiled from studies on the synthesis of biphenyl derivatives with similar electronic properties to this compound. Yields are highly dependent on specific reaction conditions and substrate purity.

Experimental Protocols: Detailed Methodologies

Below are detailed experimental protocols for three representative catalyst systems for the synthesis of this compound via Suzuki-Miyaura coupling.

Protocol 1: Synthesis using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the widely available Pd(PPh₃)₄ catalyst.[1]

Materials:

  • 3-Bromobenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 3-bromobenzonitrile, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis using Palladium(II) Acetate with SPhos Ligand

This protocol utilizes a more modern catalyst system known for its high efficiency with a broad range of substrates.[1]

Materials:

  • 3-Bromobenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (5:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a dry reaction flask.

  • Add toluene and stir for 10 minutes to form the active catalyst complex.

  • To a separate flask, add 3-bromobenzonitrile, phenylboronic acid, and potassium phosphate.

  • Add the degassed toluene/water solvent mixture to the solids.

  • Transfer the pre-formed catalyst solution to the reaction mixture via cannula.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the mixture, and add water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Protocol 3: Synthesis using a Nickel-Based Catalyst

This protocol provides a more cost-effective alternative to palladium-based systems.[4]

Materials:

  • 3-Bromobenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.3 equiv)

  • NiCl₂(dppp) (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add NiCl₂(dppp), 3-bromobenzonitrile, phenylboronic acid, and potassium phosphate.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel.

Reaction Mechanisms and Workflow

To further elucidate the synthetic process, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² L_n Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product This compound (R¹-R²) RedElim->Product Product Formation ArylHalide 3-Bromobenzonitrile (R¹-X) ArylHalide->OxAdd Enters Cycle Organoborane Phenylboronic Acid (R²-B(OH)₂) Organoborane->Transmetal Enters Cycle Base Base Base->Transmetal Activates Boronic Acid

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, base, and solvent - Degas the mixture start->setup catalyst Catalyst Addition: - Add Palladium or Nickel catalyst - and ligand (if applicable) setup->catalyst reaction Reaction: - Heat to desired temperature - Stir for specified time catalyst->reaction monitoring Monitoring: - TLC, GC, or LC-MS analysis reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench reaction - Extraction with organic solvent monitoring->workup Complete purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS for characterization purification->analysis end End Product: This compound analysis->end

Figure 2. General experimental workflow for the synthesis of this compound.

References

A Spectroscopic Comparison of [1,1'-Biphenyl]-3-carbonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the scaffold molecule, [1,1'-Biphenyl]-3-carbonitrile, and its common precursors, 3-bromobenzonitrile and phenylboronic acid. The synthesis of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document presents key spectroscopic data (NMR, IR, and Mass Spectrometry) in a comparative format, outlines the experimental protocols for these analytical techniques, and visualizes the synthetic and analytical workflows.

Synthetic Pathway

The synthesis of this compound from its precursors is illustrated below. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

G cluster_reactants Reactants cluster_product Product 3-Bromobenzonitrile 3-Bromobenzonitrile Biphenyl_3_carbonitrile This compound 3-Bromobenzonitrile->Biphenyl_3_carbonitrile + Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Biphenyl_3_carbonitrile Catalyst Pd Catalyst Base, Solvent Catalyst->Biphenyl_3_carbonitrile Suzuki Coupling

Figure 1: Synthetic pathway for this compound via Suzuki coupling.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring and final product characterization.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
CompoundSolventChemical Shift (δ) ppm
3-Bromobenzonitrile CDCl₃7.84 (t, 1H), 7.75 (d, 1H), 7.64 (d, 1H), 7.35 (t, 1H)
Phenylboronic Acid DMSO-d₆7.99 (s, 2H, -OH), 7.79 (d, 2H), 7.39 (t, 1H), 7.33 (t, 2H)[1]
This compound *CDCl₃~7.8 (m), ~7.6 (m), ~7.5 (m), ~7.4 (m)
Note: Data for this compound is estimated based on spectral data of closely related substituted analogs.[2]
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundSolventChemical Shift (δ) ppm
3-Bromobenzonitrile CDCl₃138.0, 134.5, 130.3, 130.1, 122.8, 117.2, 114.5
Phenylboronic Acid Acetone-d₆135.5, 132.0, 128.8 (C-B bond is often not observed)
This compound -142.1, 139.1, 133.5, 132.0, 130.2, 129.8, 129.1, 128.6, 127.3, 118.7, 113.1
Table 3: Infrared (IR) Spectroscopy Data
CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
3-Bromobenzonitrile ~2230C≡N stretch
~1580, 1470C=C aromatic stretch
~780C-H out-of-plane bend
~680C-Br stretch
Phenylboronic Acid ~3320 (broad)O-H stretch (hydrogen-bonded)[3]
~1600C=C aromatic stretch
~1350B-O stretch[3]
~1090B-C stretch[3]
This compound ~2229C≡N stretch
~3060C-H aromatic stretch
~1600, 1480C=C aromatic stretch
~750, 690C-H out-of-plane bend
Table 4: Mass Spectrometry (MS) Data
CompoundIonization ModeMolecular Ion (m/z)Key Fragments (m/z)
3-Bromobenzonitrile EI[M]⁺˙ at 181/183 (1:1 ratio)102 (loss of Br), 75 (loss of Br, CN)
Phenylboronic Acid ESI (-)[M-H]⁻ at 121Fragmentation involves loss of H₂O and B(OH)₂
This compound EI[M]⁺˙ at 179152 (loss of HCN), 151 (loss of H, HCN)

Experimental Protocols & Workflow

Reproducible spectroscopic data relies on standardized experimental procedures.

General Experimental Workflow

The logical flow from sample to final data is crucial for accurate structural elucidation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Sample Chemical Sample Prep Sample Preparation (Dissolution, Pelletizing) Sample->Prep NMR NMR Spectroscopy Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Processing Data Processing (Fourier Transform, Baselining) NMR->Processing IR->Processing MS->Processing Elucidation Structural Elucidation Processing->Elucidation

Figure 2: General workflow for spectroscopic analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation : Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Spectrometer Setup : Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

  • Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition : Load a standard acquisition parameter set for ¹H or ¹³C NMR. A 90° pulse is typically used. For ¹H NMR, 8 to 16 scans are usually sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the KBr pellet method, suitable for solid samples.

  • Sample Grinding : In an agate mortar, grind 1-2 mg of the solid sample until it becomes a fine, homogenous powder.

  • Mixing : Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar and mix thoroughly with the sample.

  • Pellet Pressing : Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum : Place an empty sample holder in the FTIR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis : Mount the KBr pellet onto the sample holder and place it in the spectrometer. Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

This protocol describes a general procedure for Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction : Introduce a small quantity of the sample (typically in solution at a low concentration) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized in the ion source under high vacuum.

  • Ionization : The gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺˙).

  • Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged ions.

  • Mass Analysis : The ions are accelerated by an electric field and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

References

Comparative Guide to the Synthesis and Elucidation of [1,1'-Biphenyl]-3-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to functionalize the [1,1'-biphenyl]-3-carbonitrile scaffold, a key structural motif in various fields, including medicinal chemistry and materials science. We present a detailed analysis of common reaction pathways, including palladium-catalyzed cross-coupling reactions and nucleophilic additions to the nitrile moiety. This guide is intended to aid researchers in selecting the most appropriate synthetic strategies based on desired outcomes, reaction efficiency, and substrate scope.

Introduction to the Reactivity of this compound

This compound is a versatile building block possessing two key reactive sites: the biphenyl core and the nitrile group. The biphenyl structure can be functionalized through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, particularly when a leaving group (e.g., a halogen) is present on one of the phenyl rings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.[1]

The nitrile group offers another avenue for chemical modification. It can undergo nucleophilic addition reactions, including reduction to an amine, hydrolysis to a carboxylic acid, or reaction with organometallic reagents like Grignard reagents to form ketones.[2] This dual reactivity makes this compound a valuable precursor for the synthesis of complex molecules with potential applications in drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the functionalization of halo-substituted [1,1'-biphenyl]-3-carbonitriles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[3][4] This reaction is widely used for the synthesis of biaryl compounds. For instance, a substituted 3-bromobiphenyl derivative can be coupled with a phenylboronic acid to introduce various functional groups onto the biphenyl core.

G cluster_reactants cluster_catalyst cluster_product A 3-Bromo-[1,1'-biphenyl]-X D Oxidative Addition A->D B Arylboronic Acid (R-B(OH)2) E Transmetalation B->E C Pd(0) Catalyst C->D Pd(0)Ln D->E Ar-Pd(II)-Br(Ln) F Reductive Elimination E->F Ar-Pd(II)-R(Ln) F->C Regenerated Pd(0)Ln G 3-Aryl-[1,1'-biphenyl]-X F->G

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst.[5] This reaction is a powerful method for synthesizing arylamines, which are important pharmacophores. A halo-substituted this compound can be reacted with a variety of primary or secondary amines to introduce nitrogen-containing functionalities.

G cluster_reactants cluster_catalyst cluster_product A 3-Bromo-[1,1'-biphenyl]-X D Oxidative Addition A->D B Amine (R2NH) E Amine Coordination & Deprotonation B->E C Pd(0) Catalyst C->D Pd(0)Ln D->E Ar-Pd(II)-Br(Ln) F Reductive Elimination E->F Ar-Pd(II)-NR2(Ln) F->C Regenerated Pd(0)Ln G 3-(Dialkylamino)-[1,1'-biphenyl]-X F->G

Performance Comparison of Cross-Coupling Reactions
ReactionSubstrateReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura2-Benzyloxy-1-bromo-3-nitrobenzene3-Carboxyphenylboronic acidPd(OAc)2Na2CO31,4-Dioxane/H2O601236.5[6]
Suzuki-Miyaura2-Benzyloxy-1-bromo-3-nitrobenzene3-Carboxyphenylboronic acidPd(dppf)Cl2K2CO31,4-Dioxane/H2O60482.4[6]
Suzuki-Miyaura4-BromobenzonitrilePhenylboronic acidPd-bpydc-NdK2CO3H2O70-97[7]
Buchwald-HartwigBromobenzeneDiphenylamine[Pd(allyl)Cl]2/XPhosNaOtBuToluene110->95[8]

Note: The data presented is for analogous systems and serves as a representative comparison.

Nucleophilic Addition to the Nitrile Group

The cyano group of this compound is susceptible to attack by nucleophiles, leading to a variety of functional group transformations.

G A This compound B Reduction (e.g., LiAlH4) A->B C Hydrolysis (H+ or OH-) A->C D Grignard Reaction (R-MgX) A->D E [1,1'-Biphenyl]-3-methanamine B->E F [1,1'-Biphenyl]-3-carboxylic acid C->F G [1,1'-Biphenyl]-3-yl ketone D->G

Reduction to Amine

The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH4).[2] This transformation is valuable for introducing a basic nitrogen atom, a common feature in many biologically active molecules.

Hydrolysis to Carboxylic Acid

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[9] This reaction provides a route to introduce a carboxylic acid functionality, which can serve as a handle for further synthetic modifications, such as amide bond formation.

Grignard Reaction to Ketone

The reaction of a nitrile with a Grignard reagent, followed by acidic workup, yields a ketone.[10] This allows for the introduction of a new carbon-carbon bond and the formation of a carbonyl group, a versatile functional group in organic synthesis.

Performance Comparison of Nucleophilic Addition Reactions
ReactionSubstrateReagentSolventTemp (°C)Time (h)Yield (%)Reference
ReductionNitriles (general)LiAlH4THF0 to RT0.5High[11]
Hydrolysis (Basic)Acetonitrile10% NaOHH2OReflux1.5-[9]
Hydrolysis (Acidic)Nitriles (general)Dilute HClH2OReflux--[12]
Grignard ReactionBromobenzene (to form Grignard) then BenzophenoneMg, I2Diethyl etherReflux--[13]

Note: Specific yield data for this compound is limited in the provided search results. The data presented is for general or analogous reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl bromide (1.0 equiv) and the arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water, the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) and a base (e.g., K2CO3, 2.0 equiv) are added.[14] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a flask is charged with the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv), a phosphine ligand (e.g., XPhos, 0.02-0.10 equiv), and a base (e.g., NaOtBu, 1.4 equiv).[14] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

General Procedure for Lithium Aluminum Hydride Reduction of a Nitrile

Caution: Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

To a stirred suspension of LiAlH4 (1.5-2.0 equiv) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of the nitrile (1.0 equiv) in the same solvent is added dropwise.[11] The reaction mixture is then allowed to warm to room temperature and stirred for 1-4 hours. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with ether. The combined filtrate is dried and concentrated to afford the amine product.

General Procedure for Acidic Hydrolysis of a Nitrile

The nitrile is heated under reflux with a dilute aqueous acid, such as 10% HCl or H2SO4, for several hours.[12] The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the carboxylic acid product, if solid, may precipitate and can be collected by filtration. If the product is soluble, it is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated.

General Procedure for Grignard Reaction with a Nitrile

To a solution of the Grignard reagent (prepared in situ from an alkyl or aryl halide and magnesium metal in anhydrous ether or THF) under an inert atmosphere, a solution of the nitrile (1.0 equiv) in the same solvent is added dropwise at 0 °C.[10] The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting ketone is purified by chromatography or recrystallization.

Alternative Synthetic Routes

The synthesis of functionalized this compound derivatives can also be achieved through alternative strategies. One common approach involves the Suzuki-Miyaura coupling of a suitably substituted bromobenzonitrile with a substituted phenylboronic acid. This allows for the direct installation of the desired biphenyl scaffold with pre-installed functional groups on either ring. For example, 3-bromobenzonitrile can be coupled with various arylboronic acids to generate a library of this compound analogs.[7] This approach offers high convergence and flexibility in the synthesis of diverse derivatives.

Conclusion

The functionalization of the this compound scaffold can be effectively achieved through a variety of synthetic methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide efficient means to modify the biphenyl core. Concurrently, the nitrile group serves as a versatile handle for transformations into amines, carboxylic acids, and ketones via nucleophilic addition reactions. The choice of the optimal synthetic route will depend on the specific target molecule, the desired functional group transformations, and the overall synthetic strategy. This guide provides the foundational information and comparative data to assist researchers in making informed decisions for the synthesis and structural confirmation of novel this compound derivatives.

References

Literature review of the biological targets of biphenyl carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the scientific literature reveals that biphenyl carbonitriles interact with a diverse range of biological targets, playing significant roles in various signaling pathways implicated in numerous diseases. This guide provides a comparative overview of these targets, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Enzymatic Targets of Biphenyl Carbonitriles

Biphenyl carbonitriles have been extensively studied as inhibitors of several key enzymes involved in metabolism, inflammation, and cell signaling.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a crucial enzyme in the peripheral conversion of inactive cortisone to active cortisol, a glucocorticoid that regulates glucose metabolism and fat distribution.[1][2] Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome, type 2 diabetes, and obesity.[1][3] Biphenyl carbonitrile derivatives have emerged as potent and selective inhibitors of this enzyme.[4][5]

Quantitative Data for 11β-HSD1 Inhibition by Biphenyl Derivatives

CompoundTargetIC50 (nM)Assay SystemReference
Biphenyl Amide 2bHuman 11β-HSD110Recombinant enzyme[5]
Biphenyl Amide 3eHuman 11β-HSD120Recombinant enzyme[5]
Biphenyl Amide 7bHuman 11β-HSD130Recombinant enzyme[5]
Biphenyl Amide 12eHuman 11β-HSD18Recombinant enzyme[5]
Bisphenol HHuman 11β-HSD1VariesNot specified[4]
Bisphenol GHuman 11β-HSD1VariesNot specified[4]

Experimental Protocol: 11β-HSD1 Inhibition Assay

A common method to assess 11β-HSD1 inhibition is a cell-based assay using HEK-293 cells stably expressing the human 11β-HSD1 enzyme.[5]

  • Cell Culture: HEK-293 cells expressing recombinant human 11β-HSD1 are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated with varying concentrations of the test compounds (biphenyl carbonitrile derivatives).

  • Substrate Addition: After a pre-incubation period, the substrate, cortisone, is added to the wells.

  • Incubation: The plates are incubated to allow the enzymatic conversion of cortisone to cortisol.

  • Cortisol Quantification: The amount of cortisol produced is quantified using a specific immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of 11β-HSD1 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

G cluster_cortisol Cortisol Regulation Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD11B1->Cortisol Activation GRE Glucocorticoid Response Elements GR->GRE Translocates to nucleus and binds TargetGenes Target Gene Transcription GRE->TargetGenes Regulates MetabolicEffects Metabolic Effects (e.g., Gluconeogenesis) TargetGenes->MetabolicEffects BiphenylCarbonitrile Biphenyl Carbonitrile Inhibitor BiphenylCarbonitrile->HSD11B1 Inhibits

Caption: Inhibition of 11β-HSD1 by biphenyl carbonitriles blocks cortisol activation.

Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase (SCD) is a central enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids, primarily oleate.[6] Dysregulation of SCD activity is linked to cancer, metabolic diseases, and neurodegenerative disorders.[7][8][9] Biphenyl derivatives have been identified as potent inhibitors of SCD.[7]

Quantitative Data for SCD Inhibition by Biphenyl Derivatives

Compound SeriesTargetEC50 (µM)Assay SystemReference
OxalamidesSCD0.009Microsomes from H2122 cells[7]
BenzothiazolesSCD0.054Microsomes from H2122 cells[7]

Experimental Protocol: SCD Inhibition Assay

SCD activity is commonly measured using a radiometric assay with microsomes derived from cells expressing the enzyme.[7]

  • Microsome Preparation: Microsomes are isolated from cells (e.g., H2122 lung cancer cells) known to express SCD.

  • Reaction Mixture: The reaction mixture contains the microsomal preparation, a buffer, NADPH, and the radiolabeled substrate, [³H]-stearoyl-CoA.

  • Inhibitor Addition: Varying concentrations of the biphenyl carbonitrile inhibitors are added to the reaction mixture.

  • Incubation: The reaction is incubated to allow the desaturation of stearoyl-CoA to oleoyl-CoA, which releases tritiated water.

  • Separation: The reaction is stopped, and the tritiated water is separated from the unreacted substrate, for instance, by charcoal precipitation.

  • Quantification: The amount of tritiated water is quantified using liquid scintillation counting.

  • EC50 Determination: The effective concentration of the inhibitor that causes 50% inhibition of SCD activity (EC50) is determined from the dose-response curve.

Signaling Pathway

G cluster_scd SCD-Mediated Lipid Metabolism SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD Stearoyl-CoA Desaturase (SCD) SFA->SCD MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) Membrane Membrane Fluidity MUFA->Membrane Signaling Cell Signaling (e.g., Wnt, YAP) MUFA->Signaling SCD->MUFA Desaturation Cancer Cancer Cell Pro-survival Signaling->Cancer BiphenylCarbonitrile Biphenyl Carbonitrile Inhibitor BiphenylCarbonitrile->SCD Inhibits

Caption: Biphenyl carbonitriles inhibit SCD, impacting membrane fluidity and cell signaling.

Receptor-Mediated Targets of Biphenyl Carbonitriles

Biphenyl carbonitriles also modulate the activity of various cellular receptors, influencing a wide array of physiological processes.

Programmed Cell Death-Ligand 1 (PD-L1)

PD-L1 is a transmembrane protein that plays a critical role in suppressing the adaptive immune system.[10] It is a major target in cancer immunotherapy. Small molecule inhibitors of the PD-1/PD-L1 interaction, including biphenyl derivatives, are being developed as alternatives to monoclonal antibodies.[10][11] These inhibitors often work by inducing the dimerization of PD-L1, which prevents its binding to the PD-1 receptor on T-cells.[10]

Quantitative Data for PD-L1 Inhibition by Biphenyl Derivatives

CompoundTargetIC50 (µM)Binding Affinity (KD, µM)Reference
(1S,2S)-A25PD-1/PD-L1 Interaction0.0290.1554[11]
BMS1166PD-L1Low nanomolarNot specified[10]

Experimental Protocol: PD-1/PD-L1 Interaction Assay

A homogeneous time-resolved fluorescence (HTRF) assay is a common method to screen for inhibitors of the PD-1/PD-L1 interaction.

  • Reagents: The assay uses recombinant human PD-1 and PD-L1 proteins, each tagged with a different HTRF fluorophore (e.g., terbium cryptate and d2).

  • Inhibitor Incubation: The tagged PD-L1 protein is incubated with varying concentrations of the biphenyl carbonitrile compounds.

  • PD-1 Addition: The tagged PD-1 protein is then added to the mixture.

  • Incubation: The mixture is incubated to allow for the binding of PD-1 to PD-L1.

  • HTRF Signal Measurement: The HTRF signal is measured using a plate reader. A high signal indicates a strong interaction between PD-1 and PD-L1, while a low signal indicates inhibition of the interaction.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.

Signaling Pathway

G cluster_pdl1 PD-1/PD-L1 Immune Checkpoint APC Antigen Presenting Cell (or Tumor Cell) PDL1 PD-L1 APC->PDL1 MHC MHC APC->MHC TCell T-Cell PD1 PD-1 TCell->PD1 TCR T-Cell Receptor (TCR) TCell->TCR PDL1->PD1 Binds Inhibition T-Cell Inhibition PD1->Inhibition MHC->TCR Antigen Presentation BiphenylCarbonitrile Biphenyl Carbonitrile Inhibitor BiphenylCarbonitrile->PDL1 Induces Dimerization & Blocks Binding

Caption: Biphenyl carbonitriles disrupt the PD-1/PD-L1 interaction, promoting T-cell activity.

Retinoid X Receptors (RXRs)

RXRs are nuclear receptors that form heterodimers with other nuclear receptors to regulate gene expression involved in various physiological processes.[12] Biphenyl carboxylates, a class of compounds related to biphenyl carbonitriles, have been identified as a new chemotype of RXR modulators.[12]

Quantitative Data for RXR Modulation by Biphenyl Derivatives

CompoundTargetEC50 (nM)Assay SystemReference
Biphenyl Carboxylate 24RXRα240Gal4 hybrid reporter gene assay[12]

Experimental Protocol: RXR Reporter Gene Assay

A reporter gene assay is used to measure the activation of RXRs by test compounds.[12]

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RXR ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

  • Compound Treatment: The transfected cells are treated with various concentrations of the biphenyl derivatives.

  • Incubation: The cells are incubated to allow for ligand binding, receptor activation, and subsequent expression of the luciferase reporter gene.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • EC50 Determination: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.

Experimental Workflow

G cluster_workflow RXR Reporter Gene Assay Workflow start Start transfect Co-transfect cells with Gal4-RXR-LBD and UAS-luciferase plasmids start->transfect treat Treat cells with biphenyl derivatives transfect->treat incubate Incubate cells treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data and determine EC50 measure->analyze end End analyze->end

Caption: Workflow for assessing RXR activation by biphenyl derivatives.

This guide highlights the significant potential of biphenyl carbonitriles as modulators of diverse biological targets. The provided data and protocols offer a foundation for researchers and drug development professionals to further explore this versatile chemical scaffold in the pursuit of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of [1,1'-Biphenyl]-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of [1,1'-Biphenyl]-3-carbonitrile. Adherence to these procedures is critical for mitigating risks associated with this compound.

Immediate Safety and Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the presence of biphenyl and nitrile functional groups necessitates that it be handled as a hazardous substance. Biphenyl compounds are known to cause skin, eye, and respiratory irritation and are very toxic to aquatic life with long-lasting effects.[1][2][3] Nitrile compounds can be toxic if swallowed, in contact with skin, or inhaled.[4] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]

Hazard Data Summary

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation)Likely to be toxic if swallowed, in contact with skin, or inhaled.[4]
Skin IrritationMay cause skin irritation.[1][2]
Eye IrritationMay cause serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation.[1][2]
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [4][5]

  • Waste Segregation:

    • Collect all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, properly labeled hazardous waste container.[4]

    • The container must be leak-proof and compatible with organic nitrile compounds.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[4]

    • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to manage any potential leaks.[4]

  • Disposal Request:

    • Once the waste container is full or no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]

    • Follow your institution's specific procedures for requesting a waste pickup.[6] Disposal will likely involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]

Emergency Procedures
  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.[4]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

    • Inhalation: Move the affected person to fresh air.[1]

    • Ingestion: Do not induce vomiting.[7]

    • In all cases of exposure, seek immediate medical attention.[7]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Fume Hood A->B C Collect Waste in a Designated, Labeled Hazardous Waste Container B->C D Segregate from Incompatible Waste Streams C->D E Store Sealed Container in a Designated, Ventilated Area with Secondary Containment D->E F Contact Institutional EHS or Licensed Waste Contractor E->F G Arrange for Waste Pickup and Off-site Disposal F->G H Disposal via Incineration or Chemical Destruction Plant G->H Spill Spill Occurs Spill_Small Small Spill: Absorb with Inert Material, Place in Waste Container Spill->Spill_Small Small Spill_Large Large Spill: Evacuate Area, Contact EHS Spill->Spill_Large Large Exposure Exposure Occurs Exposure_Action Follow First Aid: - Skin: Wash with soap/water - Eyes: Flush with water - Inhalation: Move to fresh air Exposure->Exposure_Action Seek_Medical Seek Immediate Medical Attention Exposure_Action->Seek_Medical

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling [1,1'-Biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of [1,1'-Biphenyl]-3-carbonitrile, a compound that requires careful management to mitigate potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the necessary equipment.

Protection TypeRequired EquipmentSpecifications & Best Practices
Respiratory Protection NIOSH-approved RespiratorTo be used in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, an air-purifying respirator with an appropriate cartridge is necessary.[1]
Hand Protection Chemical-resistant GlovesNitrile rubber gloves are recommended for splash protection.[2] It is crucial to immediately remove and discard gloves after any contamination. For prolonged or direct contact, consult the glove manufacturer's specific chemical compatibility data.
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldSafety glasses are the minimum requirement.[3][4] A face shield should be worn in situations where there is a risk of splashing.[5]
Body Protection Flame-resistant Laboratory CoatA lab coat that can be quickly removed is essential to protect against accidental spills.[6]
General Clothing Long Pants and Closed-toe ShoesThis is a fundamental laboratory practice to protect the skin from potential spills.

Hazard Summary

This compound presents several health and environmental hazards that necessitate careful handling.

Hazard TypeDescription
Skin Irritation Causes skin irritation.[3][4][7]
Eye Irritation Causes serious eye irritation.[3][4][7]
Respiratory Irritation May cause respiratory irritation.[3][4][7] Avoid breathing dust.[7]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[7][8]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][8][9]

  • Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[8] Wash hands and any exposed skin thoroughly after handling.[3][8]

  • Aerosol Prevention: Avoid the formation of dust or aerosols during handling.

  • Ignition Sources: Keep away from heat, sparks, and open flames. Combustible material; forms explosive mixtures with air on intense heating.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

  • Incompatibilities: Store away from strong oxidizing agents.[8]

  • Security: Store in a locked-up area.[7]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure TypeFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][8] If symptoms persist, seek medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing. If skin irritation persists, call a physician.[3]
Eye Contact Rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do, and continue rinsing.[3][8] If eye irritation persists, get medical advice/attention.[4]
Ingestion Clean mouth with water and drink plenty of water afterwards.[3] Seek medical attention if symptoms occur.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][8]

Waste Segregation and Collection:

  • Containers: Use designated, properly labeled, and sealed containers for collecting waste.

  • Compatibility: Do not mix with incompatible waste streams.

  • Labeling: Clearly label waste containers with the contents, including the name "this compound" and the associated hazards.

Disposal Route:

  • Licensed Disposal Facility: Dispose of contents and container to an approved waste disposal plant.[8] Do not allow the product to enter drains, as it is very toxic to aquatic life.[7][8]

  • Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Cover drains to prevent environmental contamination. Collect the spilled material using a method that avoids dust generation and place it in a suitable container for disposal.[1]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency a Assess Hazards b Select & Don PPE a->b c Work in Fume Hood b->c d Handle with Care c->d e Segregate Waste d->e f Label Waste Container e->f g Dispose via Approved Vendor f->g h Exposure Event i Administer First Aid h->i j Seek Medical Attention i->j

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.